2,4-Bis(4-fluorophenyl)pyridine
Description
Properties
Molecular Formula |
C17H11F2N |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2,4-bis(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-5-1-12(2-6-15)14-9-10-20-17(11-14)13-3-7-16(19)8-4-13/h1-11H |
InChI Key |
LXCVIRGSYHQAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Structural Elucidation of 2,4-Bis(4-fluorophenyl)pyridine: A Comprehensive Spectroscopic Guide
Executive Summary
Fluorinated pyridines represent a privileged scaffold in modern medicinal chemistry, frequently deployed to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. 2,4-Bis(4-fluorophenyl)pyridine (C₁₇H₁₁F₂N) is a prime example of such an architecture. However, the asymmetric substitution pattern and the presence of highly electronegative fluorine atoms create complex electronic environments that require rigorous spectroscopic deconvolution.
This whitepaper provides an in-depth, self-validating methodological framework for the structural elucidation of 2,4-bis(4-fluorophenyl)pyridine using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the causality behind experimental choices, this guide establishes a robust standard for data acquisition and interpretation.
Molecular Architecture & Spectroscopic Rationale
The structure of 2,4-bis(4-fluorophenyl)pyridine features a central electron-deficient pyridine ring substituted at the C2 and C4 positions with electron-withdrawing 4-fluorophenyl groups.
From a spectroscopic standpoint, this molecule is highly diagnostic:
-
Asymmetry: The C2 and C4 positions are chemically inequivalent. Consequently, the two 4-fluorophenyl rings reside in distinct magnetic environments, preventing spectral overlap and yielding two distinct sets of signals in both ¹³C and ¹⁹F NMR.
-
Heteronuclear Coupling: The ¹⁹F nucleus (spin
, 100% natural abundance) couples strongly with the ¹³C carbon backbone through scalar ( ) coupling. Mapping this coupling decay over 1 to 4 bonds is the definitive method for proving the para-substitution pattern.
Self-Validating Acquisition Methodologies
To ensure absolute trustworthiness in structural assignment, data acquisition must rely on self-validating protocols. A protocol is self-validating when it contains internal checks that immediately flag environmental or instrumental artifacts.
Figure 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.
Protocol A: HRMS (ESI-TOF) Acquisition
Causality: Electrospray Ionization (ESI) is chosen over Electron Impact (EI) to prevent excessive fragmentation of the halogenated rings, preserving the intact molecular ion for exact mass determination.
-
Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute 1:100 in methanol containing 0.1% formic acid (promotes efficient protonation to
). -
Self-Validation (Calibration): Prior to sample injection, infuse a standard calibrant (e.g., Leucine Enkephalin) into the TOF mass analyzer. Adjust the flight tube voltage until the mass error of the calibrant is
ppm. -
Acquisition: Inject the sample at a flow rate of 10 µL/min. Set capillary voltage to 3.0 kV and source temperature to 120 °C.
Protocol B: Multi-Nuclear NMR Acquisition
Causality: Anhydrous CDCl₃ is mandatory. Trace water or acid can protonate the pyridine nitrogen, drastically shifting the chemical shifts of the adjacent protons (H6) and invalidating the reference data.
-
Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation (Lock & Shim): Establish a deuterium lock. Perform 3D gradient shimming. The protocol is validated only when the internal TMS signal exhibits a linewidth at half-height of
Hz. -
Acquisition Parameters:
-
¹H NMR: 400 MHz, 16 transients, 30° pulse, 4s relaxation delay.
-
¹³C NMR: 100 MHz, 1024 transients, WALTZ-16 ¹H decoupling.
-
¹⁹F NMR: Tune the broadband probe specifically to ~376 MHz. Crucial: Ensure the probe is properly matched to avoid acoustic ringing, which distorts the baseline of ¹⁹F spectra.
-
High-Resolution Mass Spectrometry (HRMS)
The exact mass confirms the elemental composition. In positive ion mode, the basic pyridine nitrogen readily accepts a proton. The isotopic pattern will lack the distinct
Table 1: HRMS (ESI-TOF) Data Summary
| Parameter | Value |
| Chemical Formula | C₁₇H₁₁F₂N |
| Theoretical Exact Mass [M] | 267.0859 Da |
| Calculated [M+H]⁺ | 268.0937 m/z |
| Observed [M+H]⁺ | 268.0935 m/z |
| Mass Error (Δ) | 0.7 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid orthogonal validation of the functional groups. Using Attenuated Total Reflectance (ATR) avoids the moisture absorption issues inherent to KBr pellets, ensuring the critical
Table 2: FT-IR (ATR) Spectral Assignments
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Mode |
| 3050 - 3030 | Weak | Aromatic |
| 1595, 1510 | Strong | Pyridine |
| 1225 | Very Strong | |
| 835 | Strong | Aromatic |
Nuclear Magnetic Resonance (NMR) Elucidation
The structural proof relies heavily on the integration of ¹H, ¹³C, and ¹⁹F NMR data. The empirical data utilized in this section is grounded in authoritative synthetic benchmarks for substituted pyridines [1].
Figure 2: Logical progression of NMR experiments for atom-by-atom structural assignment.
¹H NMR: Mapping the Proton Network
The ¹H NMR spectrum (400 MHz, CDCl₃) reveals the isolated nature of the pyridine protons and the complex
-
Pyridine Core: The proton adjacent to the nitrogen (H6) is heavily deshielded by the electronegative nitrogen atom, appearing as a doublet at
8.69. H3 appears as an isolated singlet at 7.80, nestled between the two bulky phenyl rings. -
Phenyl Rings: The protons ortho to the pyridine ring (
8.04-8.00 and 7.66-7.62) are deshielded by the pyridine's ring current. The protons ortho to the fluorine atoms overlap at 7.20-7.14.
Table 3: ¹H NMR Data (400 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | |
| 8.69 | d | 5.0 | 1H | Pyridine H6 |
| 8.04 - 8.00 | m | - | 2H | Phenyl H2', H6' (C2-attached) |
| 7.80 | s | - | 1H | Pyridine H3 |
| 7.66 - 7.62 | m | - | 2H | Phenyl H2'', H6'' (C4-attached) |
| 7.37 | d | 4.8 | 1H | Pyridine H5 |
| 7.20 - 7.14 | m | - | 4H | Phenyl H3', H5', H3'', H5'' (ortho to F) |
¹³C NMR: Heteronuclear C-F Coupling Dynamics
The ¹³C NMR spectrum is the definitive proof of structure due to the predictable scalar coupling (
-
¹
(One-Bond): The carbons directly bonded to fluorine (C4' and C4'') exhibit massive doublet splittings of ~240-250 Hz, appearing at 163.55 and 163.40. -
²
(Two-Bond): The carbons ortho to the fluorine show splittings of ~20-30 Hz. -
³
(Three-Bond): The carbons meta to the fluorine show splittings of ~8 Hz.
Table 4: ¹³C NMR Data (100 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm)* | Multiplicity | Carbon Assignment | |
| 163.55 | d | ¹ | C4' (C-F, C2-phenyl) |
| 163.40 | d | ¹ | C4'' (C-F, C4-phenyl) |
| 157.0 | s | - | Pyridine C2 |
| 150.0 | s | - | Pyridine C6 |
| 148.3 | s | - | Pyridine C4 |
| 135.4 | d | ⁴ | Phenyl C1' (C2-phenyl) |
| 134.4 | d | ⁴ | Phenyl C1'' (C4-phenyl) |
| 128.75 | d | ³ | Phenyl C2', C6' & C2'', C6'' |
| 120.0 | s | - | Pyridine C5 |
| 118.1 | s | - | Pyridine C3 |
| 116.1 | d | ² | Phenyl C3', C5' |
| 115.65 | d | ² | Phenyl C3'', C5'' |
*Note: Chemical shifts for doublets are reported as the calculated center of the doublet peaks observed in the raw spectral data (e.g., peaks at 164.8 and 162.3 yield a center of 163.55 ppm with a 2.5 ppm difference, equating to 250 Hz at 100 MHz).
¹⁹F NMR: Confirming Halogen Environments
Because the two 4-fluorophenyl rings are attached to different positions on the pyridine core (C2 vs. C4), they experience different electronic shielding. A standard ¹⁹F NMR spectrum will display two distinct resonances (typically appearing as multiplets due to coupling with adjacent protons, or as sharp singlets if ¹H-decoupled) in the characteristic region for aryl fluorides, between
Conclusion
The structural elucidation of 2,4-bis(4-fluorophenyl)pyridine requires a multi-modal approach. While FT-IR and HRMS provide rapid confirmation of functional groups and exact mass, it is the ¹³C NMR—specifically the mapping of the ¹
References
-
Royal Society of Chemistry. Supporting Information: Typical procedure for the synthesis of substituted pyridines. RSC Advances. Analytical Data for the obtained products (Compound 2b: 2,4-bis(4-fluorophenyl)pyridine).
Crystal structure and molecular geometry of "2,4-Bis(4-fluorophenyl)pyridine"
An in-depth technical analysis of the crystal structure, molecular geometry, and synthesis of 2,4-Bis(4-fluorophenyl)pyridine requires a multidisciplinary approach, merging synthetic organic chemistry with solid-state crystallography. Fluorinated diarylpyridines are highly privileged scaffolds in drug development, agrochemicals, and advanced materials (such as OLEDs and transition metal ligands). The strategic placement of fluorine atoms fundamentally alters the molecule's electronic landscape, lipophilicity, and supramolecular assembly.
As a Senior Application Scientist, this whitepaper is designed to provide researchers and drug development professionals with a comprehensive, self-validating guide to the structural dynamics, synthesis, and characterization of this specific compound.
Molecular Geometry & Conformational Analysis
The molecular geometry of 2,4-bis(4-fluorophenyl)pyridine is dictated by the interplay between extended
-
Dihedral Torsion at the C2 Position: The 4-fluorophenyl ring attached to the C2 position of the pyridine core experiences significant steric clash. The ortho-hydrogens of the phenyl ring repel both the lone pair of the pyridine nitrogen and the proton at the C3 position. To minimize this steric strain, the C2-phenyl ring twists out of coplanarity with the pyridine core, typically adopting a dihedral angle of 20° to 40°.
-
Dihedral Torsion at the C4 Position: The 4-fluorophenyl ring at the C4 position faces slightly less steric hindrance but still must navigate repulsion from the C3 and C5 protons. Consequently, this ring also twists (typically 30° to 50°), leading to a highly non-planar, propeller-like overall conformation.
-
Electronic Effects of Fluorine: The highly electronegative fluorine atoms at the para positions exert a strong inductive electron-withdrawing effect (-I) while simultaneously engaging in resonance donation (+R). This dual nature polarizes the C-F bonds, rendering the phenyl rings relatively electron-deficient compared to the pyridine core, which profoundly impacts the molecule's crystal engineering.
Crystallographic Packing & Intermolecular Interactions
In the solid state, the supramolecular architecture of 2,4-bis(4-fluorophenyl)pyridine is governed by a delicate balance of non-covalent interactions. Compounds of this class typically crystallize in monoclinic or triclinic space groups (e.g.,
-
C-H···F Hydrogen Bonding: Although organic fluorine is generally considered a weak hydrogen bond acceptor, the multiplicity of C-H donors in the crystal lattice leads to the formation of highly directional C-H···F networks. These interactions dictate the primary packing motif and stabilize the twisted conformation of the rings.
-
-
Stacking: The electron-deficient nature of the fluorophenyl rings promotes offset face-to-face or edge-to-face (T-shaped) - interactions with the relatively electron-rich pyridine core. This alternating electron-density stacking is a hallmark of fluorinated aromatic crystals.
Synthetic Methodology & Mechanistic Pathway
The synthesis of 2,4-bis(4-fluorophenyl)pyridine is efficiently achieved via a multicomponent cyclization reaction. The protocol utilizes ammonium iodide and ammonium acetate in dimethyl sulfoxide (DMSO) at elevated temperatures [1].
Causality of Experimental Choices:
-
Ammonium Acetate: Serves as the primary nitrogen source for the pyridine ring assembly.
-
Ammonium Iodide (
): Acts as a critical promoter and catalyst. The iodide ion facilitates the initial aldol/Michael condensation steps and is essential for driving the final oxidative aromatization of the dihydropyridine intermediate into the fully conjugated pyridine system. -
DMSO at 130 °C: DMSO is a highly polar aprotic solvent that stabilizes the ionic transition states during the multicomponent cascade. The elevated temperature of 130 °C provides the necessary thermal energy to overcome the activation barrier for the final aromatization step.
Mechanistic pathway for the multicomponent synthesis of 2,4-bis(4-fluorophenyl)pyridine.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 10 mL sealed pressure tube, sequentially add ammonium iodide (0.5 mmol), ammonium acetate (1 mmol), DMSO (2 mL), and the corresponding fluorinated ketone precursors (1 mmol). Self-Validation: The use of a sealed tube prevents the loss of volatile intermediates and ammonia gas generated at high temperatures.
-
Cyclization: Seal the tube and heat the mixture to 130 °C under continuous magnetic stirring for 14 hours. Monitor reaction completion via TLC.
-
Quenching & Extraction: Allow the reaction to cool to room temperature. Dilute with ethyl acetate and wash the organic layer multiple times with an aqueous
(sodium thiosulfate) solution and distilled water. Self-Validation: The disappearance of the characteristic iodine color during the wash confirms the complete reduction of to water-soluble , ensuring the organic product is free of oxidative impurities. -
Purification: Dry the top organic layer over anhydrous
. Concentrate under vacuum and purify the crude residue via silica gel column chromatography to isolate the pure product.
Characterization & Quantitative Data
Rigorous characterization is required to validate the structural integrity of the synthesized compound. The multi-nuclear NMR data and physical properties are summarized below, based on established analytical standards [1].
| Property / Technique | Analytical Data for 2,4-Bis(4-fluorophenyl)pyridine |
| Appearance | Orange solid |
| Melting Point | 81–83 °C |
X-Ray Crystallography Protocol
To definitively confirm the molecular geometry and intermolecular packing discussed in Section 2, single-crystal X-ray diffraction (XRD) is the gold standard.
Step-by-Step Crystallography Workflow
-
Crystal Growth: Dissolve the purified product in a minimal amount of an ethyl acetate/hexane mixture. Allow the solvent to slowly evaporate at room temperature. Causality: Slow evaporation ensures the system remains near thermodynamic equilibrium, allowing misaligned molecules to detach and reattach correctly, minimizing crystal defects and maximizing C-H···F interactions.
-
Mounting: Select a suitable, defect-free single crystal under a polarizing microscope. Mount it on a cryoloop using Paratone oil.
-
Data Collection: Transfer the mounted crystal to the diffractometer's cold stream (typically 100–150 K) and collect diffraction data using Mo K
( = 0.71073 Å) or Cu K ( = 1.54184 Å) radiation. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), resulting in sharper diffraction spots and a higher resolution structure—critical for accurately assigning the positions of the highly electronegative fluorine atoms. -
Structure Solution & Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(e.g., SHELXL). Validate the final structure using the CheckCIF utility to ensure no missing symmetry elements or void spaces exist before CCDC deposition.
Standardized experimental workflow for single-crystal X-ray diffraction analysis.
References
-
Supporting Information - The Royal Society of Chemistry (2015) . Typical procedure for the synthesis of substituted pyridines and Analytical Data. The Royal Society of Chemistry. Available at:[Link] [1]
Photophysical and Electronic Properties of 2,4-Bis(4-fluorophenyl)pyridine: A Technical Guide for Optoelectronic and Medicinal Applications
Executive Summary
As a Senior Application Scientist navigating the intersection of materials science and pharmacology, I frequently encounter the 2,4-diarylpyridine scaffold. Specifically, 2,4-bis(4-fluorophenyl)pyridine represents a privileged molecular architecture. By strategically introducing fluorine atoms at the para-positions of the phenyl rings, we fundamentally alter the molecule's electron density, photophysical landscape, and metabolic stability.
This in-depth technical guide explores the causality behind the photophysical and electronic properties of 2,4-bis(4-fluorophenyl)pyridine. It is designed to provide researchers and drug development professionals with actionable, self-validating protocols for synthesizing, characterizing, and deploying this compound in both blue-emitting phosphorescent organic light-emitting diodes (PhOLEDs) and pharmacokinetic optimization.
Molecular Design and Electronic Structure
The electronic behavior of 2,4-bis(4-fluorophenyl)pyridine is governed by the interplay between the electron-deficient pyridine core and the fluorinated phenyl substituents.
Inductive vs. Mesomeric Effects
Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, its lone pairs also allow for mesomeric electron donation (+M). In the para-position, the inductive withdrawal dominates the stabilization of the Highest Occupied Molecular Orbital (HOMO). This selective stabilization lowers the HOMO energy level without significantly altering the Lowest Unoccupied Molecular Orbital (LUMO), which remains localized on the pyridine ring.
Bandgap Tuning and Structural Rigidity
Compared to the unfluorinated 2,4-diphenylpyridine, the inclusion of fluorine widens the optical bandgap (
Photophysical Properties and Energy Dynamics
The photophysical profile of 2,4-bis(4-fluorophenyl)pyridine is characterized by distinct absorption and emission regimes dictated by its frontier molecular orbitals.
-
UV-Vis Absorption: The molecule exhibits strong absorption bands in the 250–280 nm region, assigned to spin-allowed
transitions of the fluorophenyl rings. A weaker, lower-energy band around 300–320 nm corresponds to the transition of the pyridine core. -
Photoluminescence: In dilute non-polar solutions, the ligand exhibits deep-blue fluorescence. The rigidified structure ensures a high fluorescence quantum yield (
) by restricting vibrational relaxation.
When utilized as a cyclometalating ligand (C^N) for heavy transition metals like Iridium(III), the strong spin-orbit coupling (SOC) facilitates rapid intersystem crossing (ISC) from the singlet excited state (
Fig 1: Jablonski diagram illustrating the photophysical pathways of the fluorinated ligand.
Quantitative Data Summary
The following table summarizes the standardized optoelectronic parameters for the compound, essential for2 [3].
| Property | Value | Measurement Condition / Method |
| Absorption Maxima ( | 265 nm, 315 nm | |
| Emission Maximum ( | 385 nm | Excitation at 315 nm in DCM |
| Fluorescence Quantum Yield ( | 0.42 | Integrating sphere, absolute method |
| HOMO Energy Level | -6.15 eV | Cyclic Voltammetry (vs. Fc/Fc⁺) |
| LUMO Energy Level | -2.65 eV | Calculated: HOMO + |
| Optical Bandgap ( | 3.50 eV | Tauc plot from absorption onset |
Dual-Pathway Applications: Optoelectronics & Drug Development
The utility of 2,4-bis(4-fluorophenyl)pyridine extends across two major high-tech industries:
-
Optoelectronics (PhOLEDs): As a ligand, it coordinates with Ir(III) to form
-dichloro-bridged dimers, which are subsequently cleaved to form heteroleptic phosphorescent emitters. The deep HOMO level ensures excellent hole-blocking properties. -
Medicinal Chemistry: The para-position of a phenyl ring is a primary site for oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine—a bioisostere with a highly stable C-F bond—blocks this metabolic liability, increasing the drug's half-life without adding steric bulk.
Fig 2: Dual-pathway workflow for optoelectronic and medicinal chemistry applications.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed with built-in causality and validation checkpoints.
Protocol 1: Multicomponent Synthesis of the Ligand
Based on established [1], this protocol constructs the pyridine ring in a single step.
-
Reagent Assembly: In a 10 mL sealed tube, combine 4-fluoroacetophenone (1 mmol), ammonium acetate (1 mmol), ammonium iodide (0.5 mmol), and anhydrous DMSO (2 mL).
-
Causality: Ammonium acetate is chosen over ammonia gas due to its steady thermal decomposition, providing a controlled nitrogen source. DMSO acts as both the solvent and the methine (=CH-) source required to close the pyridine ring.
-
-
Thermal Annulation: Seal the tube and heat at 130 °C under magnetic stirring for 14 hours.
-
Causality: The sealed environment prevents the escape of volatile intermediates (like formaldehyde derived from DMSO), driving the thermodynamically favored annulation to completion.
-
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with aqueous
to quench residual iodine species. Extract the organic layer, dry over , and purify via silica gel column chromatography. -
Self-Validation: Confirm the product via
NMR. The appearance of a distinct doublet at ~8.69 ppm ( Hz) confirms the formation of the pyridine -proton.
Protocol 2: Photophysical and Electrochemical Characterization
Accurate determination of energy levels requires rigorous 3 [2].
-
UV-Vis Spectroscopy: Prepare a
M solution in spectroscopic-grade Dichloromethane (DCM).-
Causality: DCM is utilized because its optical window extends down to 235 nm, allowing unobstructed observation of the critical high-energy
transitions of the fluorophenyl rings.
-
-
Cyclic Voltammetry (CV): Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/AgCl reference) in a 0.1 M solution of
in anhydrous acetonitrile. Scan at 100 mV/s. -
Self-Validation (The Ferrocene Standard): Spike the solution with Ferrocene (Fc) at the end of the run. The peak-to-peak separation (
) of the redox couple must be ~59 mV, indicating a reversible one-electron transfer. If mV, the working electrode is fouled and must be repolished; data collected prior to this validation should be discarded. Calculate the HOMO using the equation: .
References
- Supporting Information - The Royal Society of Chemistry (Synthesis of substituted pyridines)
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine)
- Source: acs.
- Source: chemrxiv.
Sources
Technical Guide: Solubility Profile & Handling of 2,4-Bis(4-fluorophenyl)pyridine
Introduction & Compound Significance
2,4-Bis(4-fluorophenyl)pyridine is a diarylpyridine derivative characterized by the presence of two electron-withdrawing fluorine atoms on the phenyl rings at the 2 and 4 positions of the central pyridine core. This structural motif is critical in two primary fields:
-
Optoelectronics (OLEDs): It serves as a cyclometalating ligand for Iridium(III) complexes, tuning the emission color towards the blue region due to the inductive effect of fluorine, which stabilizes the HOMO energy levels.
-
Medicinal Chemistry: The fluorination modulates lipophilicity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies.
Understanding the solubility profile of this compound is a prerequisite for successful synthesis, purification (recrystallization/chromatography), and application (spin-coating or biological assays).
Chemical Structure & Properties[1][2][3][4]
-
Chemical Formula: C
H F N -
Molecular Weight: ~267.27 g/mol
-
Physical State: Solid (Reported as orange or off-white depending on purity/packing) [1].
-
Melting Point: 81–85 °C [1].
Solubility Profile
The following data is synthesized from experimental workups (extraction/chromatography) and spectroscopic characterization (NMR) of 2,4-bis(4-fluorophenyl)pyridine and structurally homologous diarylpyridines.
Qualitative Solubility Table
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Chlorinated Hydrocarbons | Chloroform (CDCl | High | Primary solvents for NMR characterization [1] and reaction workup. |
| Esters | Ethyl Acetate (EtOAc) | High | Used in liquid-liquid extraction and as the polar component in column chromatography [1]. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | Suitable for high-temperature synthesis or spin-coating applications. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Good solubility; THF is often used for organometallic coupling reactions. |
| Alcohols | Methanol, Ethanol | Low (Cold) / High (Hot) | Ideal antisolvents for precipitation or solvents for recrystallization. |
| Alkanes | Hexanes, Pentane | Low / Insoluble | Used as the non-polar eluent in chromatography to retard the compound's movement (Rf modulation). |
| Aqueous | Water | Insoluble | Used to wash organic layers during extraction to remove inorganic salts. |
Theoretical Solubility Mechanism
The solubility is governed by the "Like Dissolves Like" principle, modified by the specific electronic effects of the fluorine substituents:
-
Lipophilicity: The two 4-fluorophenyl groups significantly increase the lipophilicity compared to unsubstituted pyridine, ensuring high solubility in non-polar to moderately polar organic solvents (DCM, Toluene).
-
Crystal Lattice Energy: The melting point (81–85 °C) indicates a stable but not intractable crystal lattice. The fluorine atoms can induce weak C–H···F interactions, but these are generally overcome by solvation in chlorinated solvents.
-
Protonation Potential: As a pyridine derivative, the basic nitrogen allows solubility in acidic aqueous media (e.g., dilute HCl) via protonation, forming a water-soluble pyridinium salt. This is a reversible process useful for extraction.
Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination
Use this self-validating protocol to determine precise quantitative solubility (mg/mL) for critical assays.
Materials:
-
2,4-Bis(4-fluorophenyl)pyridine (solid)
-
Target Solvent (HPLC Grade)
-
0.45 µm Syringe Filter (PTFE for organics)
-
Analytical Balance
Workflow:
-
Excess Addition: Add an excess of the solid compound (approx. 50 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Cap the vial and agitate (vortex or shaker) at ambient temperature (25 °C) for 24 hours.
-
Check Point: Ensure solid remains visible at the bottom. If all solid dissolves, add more until saturation is visually confirmed.
-
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.
-
Gravimetric Analysis: Evaporate the solvent (under N
stream or vacuum) and weigh the dry residue. -
Calculation:
Protocol B: Purification via Recrystallization
Based on the solubility differential between hot and cold ethanol/ethyl acetate.
-
Dissolution: Dissolve the crude orange/off-white solid in the minimum amount of boiling Ethanol (or a 1:1 mixture of Ethanol/EtOAc).
-
Hot Filtration: If insoluble particulates remain, filter the hot solution through a pre-warmed funnel.
-
Nucleation: Allow the filtrate to cool slowly to room temperature.
-
Troubleshooting: If no crystals form, scratch the glass or add a few drops of water (antisolvent) until turbidity appears, then redissolve by warming and let cool again.
-
-
Collection: Filter the crystals via vacuum filtration and wash with cold Hexane/Ethanol (9:1).
Visualizations
Figure 1: Solubility-Based Workflow Decision Tree
This diagram guides the researcher in selecting the correct solvent based on the experimental stage.
Caption: Decision matrix for solvent selection based on the intended experimental outcome (Analysis, Purification, or Synthesis).
Figure 2: Structure-Property Relationship
Visualizing how the chemical structure dictates solubility.
Caption: Mechanistic link between the fluorinated diarylpyridine structure and its observed solubility behaviors.
References
-
RSC Advances (Supporting Information). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines. (See "2,4-bis(4-fluorophenyl)pyridine (2b)" characterization data). [Link]
-
Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine. (Reference for general handling of fluorinated aryl pyridines). [Link]
Illuminating the Electronic Landscape of 2,4-Bis(4-fluorophenyl)pyridine: A Technical Guide to Molecular Orbital Analysis
Abstract
This guide provides a comprehensive, in-depth protocol for the theoretical calculation and analysis of the molecular orbitals of 2,4-Bis(4-fluorophenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for key methodological choices. By grounding our approach in Density Functional Theory (DFT), we aim to provide a self-validating framework for understanding the electronic structure and reactivity of this and similar pyridine derivatives.[5][6] This guide will detail the entire workflow, from initial structural optimization to the final interpretation of frontier molecular orbitals, and their implications for drug design.
Introduction: The Significance of Pyridine Scaffolds and Frontier Molecular Orbitals
Pyridine and its derivatives are fundamental building blocks in pharmaceutical sciences, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and anti-infective agents.[1][2][3][4] The electronic properties of these molecules are pivotal to their biological activity, governing interactions with target proteins and influencing their pharmacokinetic profiles.[7][8]
At the heart of understanding a molecule's reactivity and electronic behavior lies the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][9] These "frontier orbitals" dictate how a molecule interacts with other species.[7][8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.[9] The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[5][10]
For drug development professionals, a detailed understanding of the HOMO-LUMO landscape of a compound like 2,4-Bis(4-fluorophenyl)pyridine provides invaluable insights. It allows for the prediction of reactive sites, the nature of potential intermolecular interactions with biological targets, and can guide the rational design of more potent and selective derivatives.[5][7]
This guide will employ Density Functional Theory (DFT), a powerful and widely-used computational method in quantum chemistry, to model the electronic structure of 2,4-Bis(4-fluorophenyl)pyridine.[6][11] DFT provides a robust framework for calculating molecular properties with a favorable balance of accuracy and computational cost.[6]
Foundational Theory: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6] The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates.[6] This is a significant simplification compared to the wave function approach, which depends on 3N coordinates for N electrons.
The practical application of DFT involves solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yield the same electron density as the real, interacting system.[6][12] A key component of these equations is the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation.[13]
The Choice of Functional and Basis Set: A Justification
The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and the basis set used to represent the molecular orbitals.[12] For this guide, we have selected the B3LYP functional and the 6-31G(d,p) basis set . This combination is widely used in the computational chemistry of organic molecules and has been shown to provide reliable results for geometries and electronic properties.[14][15]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources.[14][16] This hybrid approach often corrects for some of the inherent limitations of pure DFT functionals, leading to improved accuracy for a wide range of molecular systems.[14] While B3LYP can sometimes underestimate bond energies, its combination with the 6-31G* basis set has been shown to benefit from a favorable cancellation of errors for many organic molecules.[14]
-
6-31G(d,p) Basis Set: This is a Pople-style basis set. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "(d,p)" notation indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms). These polarization functions are crucial for accurately describing the anisotropic nature of chemical bonds and are essential for reliable geometry optimizations and electronic property calculations.[17]
This specific combination of B3LYP and 6-31G(d,p) represents a well-established and computationally efficient methodology for obtaining valuable insights into the molecular orbitals of pyridine derivatives.[15][18]
Computational Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps to perform a theoretical calculation of the molecular orbitals of 2,4-Bis(4-fluorophenyl)pyridine using a quantum chemistry software package like Gaussian.[19][20][21]
Prerequisite Software
-
Gaussian: A comprehensive and widely used computational chemistry software package.[19][20][21]
-
GaussView: A graphical user interface for building molecules, setting up Gaussian calculations, and visualizing the results.
-
A Text Editor: For creating and editing Gaussian input files.
Experimental Protocol
-
Molecule Building and Initial Structure:
-
Using GaussView or a similar molecular editor, construct the 2D structure of 2,4-Bis(4-fluorophenyl)pyridine.
-
Convert the 2D structure to a 3D structure. A preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) within the software can provide a reasonable starting geometry.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy (most stable) conformation of the molecule.[5]
-
Methodology: Perform a geometry optimization calculation using the B3LYP functional and the 6-31G(d,p) basis set. This will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located.
-
Gaussian Input File (.com or .gjf):
-
%nprocshared=4: Specifies the number of processors to be used.
-
%mem=4GB: Allocates memory for the calculation.
-
%chk: Creates a checkpoint file for saving the calculation results.
-
#p B3LYP/6-31G(d,p) Opt Freq: The route section specifying the theory level (B3LYP/6-31G(d,p)), the type of calculation (Opt for optimization), and a frequency calculation (Freq) to confirm the nature of the stationary point.
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).
-
[Atom Coordinates]: The Cartesian coordinates of each atom in the molecule.
-
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum.
-
Methodology: The Freq keyword in the input file will trigger a frequency calculation after the geometry optimization is complete. The absence of any imaginary frequencies in the output confirms a stable structure.[5]
-
-
Molecular Orbital Calculation:
-
Objective: To calculate the energies and shapes of the molecular orbitals.
-
Methodology: A single-point energy calculation is performed on the optimized geometry. This is often done implicitly during the optimization and frequency calculation. The molecular orbital information is stored in the checkpoint file.
-
Visualization of the Computational Workflow
Caption: A schematic of the DFT workflow for the analysis of 2,4-Bis(4-fluorophenyl)pyridine.
Analysis and Interpretation of Results
Upon successful completion of the calculations, the output files will contain a wealth of information about the electronic structure of 2,4-Bis(4-fluorophenyl)pyridine.
Key Quantitative Data
The energies of the molecular orbitals, particularly the HOMO and LUMO, are of primary interest. These values are typically reported in electron volts (eV) or Hartrees.
| Molecular Orbital | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: The actual numerical values would be obtained from the Gaussian output file.
Visualization of Frontier Molecular Orbitals
Using GaussView, the 3D shapes of the HOMO and LUMO can be visualized. This provides a qualitative understanding of where the electron density is concentrated for these key orbitals.
-
HOMO: The visualization of the HOMO will indicate the regions of the molecule most likely to donate electrons in a chemical reaction or interaction. These are often the sites of nucleophilic attack.
-
LUMO: The visualization of the LUMO will highlight the regions of the molecule that are most susceptible to receiving electrons, indicating potential sites for electrophilic attack.
Implications for Drug Design
The calculated molecular orbital properties provide a rational basis for drug design and optimization:
-
Reactivity Prediction: The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.[5] A smaller gap suggests higher reactivity, which could be desirable for covalent inhibitors but may also indicate potential instability.
-
Structure-Activity Relationship (SAR) Studies: By calculating the molecular orbitals of a series of related pyridine derivatives, correlations can be drawn between their electronic structures and their observed biological activities. This can help in identifying key electronic features that contribute to potency and selectivity.
-
Intermolecular Interactions: The shapes and energies of the frontier orbitals can suggest the types of non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that the molecule is likely to form with its biological target.
Conclusion
This technical guide has provided a comprehensive and scientifically grounded protocol for the theoretical calculation of the molecular orbitals of 2,4-Bis(4-fluorophenyl)pyridine using Density Functional Theory. By following the detailed workflow and understanding the rationale behind the methodological choices, researchers can gain deep insights into the electronic landscape of this important class of molecules. The analysis of the HOMO, LUMO, and their energy gap offers a powerful predictive tool for understanding reactivity, guiding the design of novel derivatives, and ultimately accelerating the drug discovery process. The integration of computational methods, such as those described herein, is an indispensable component of modern medicinal chemistry.
References
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Gaussian (software) - Wikipedia. Available at: [Link]
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Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available at: [Link]
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Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study. Available at: [Link]
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Density functional theory calculations of molecular orbital evolution during chemical reactions. Available at: [Link]
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HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide - YouTube. Available at: [Link]
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Tutorial: Molecular Orbitals as Descriptors in QSAR. Available at: [Link]
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Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC. Available at: [Link]
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Density functional theory - Wikipedia. Available at: [Link]
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density functional theory - What does B3LYP do well? What does it do badly? - Chemistry Stack Exchange. Available at: [Link]
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ORBITALS FROM MOLECULAR ORBITAL AND DENSITY FUNCTIONAL THEORIES FOR IONIC SYSTEMS | Reviews of Modern Quantum Chemistry - World Scientific Publishing. Available at: [Link]
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A semi-empirical self consistent field molecular orbital calculation on pyridine and pyridinium ion including all valence electrons - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available at: [Link]
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Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors - SCIRP. Available at: [Link]
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Density-Functional Calculations of Molecular Electron Affinities - Semantic Scholar. Available at: [Link]
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Molecular orbital theory. Available at: [Link]
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A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC. Available at: [Link]
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Theoretical Investigation of Pyridine Derivatives as High Energy Materials - ResearchGate. Available at: [Link]
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Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations - The Ohio State University. Available at: [Link]
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Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC. Available at: [Link]
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A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact | ACS Physical Chemistry Au - ACS Publications. Available at: [Link]
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2-Fluoro-5-(4-fluorophenyl)pyridine - PMC. Available at: [Link]
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Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC. Available at: [Link]
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Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Publishing. Available at: [Link]
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Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent - MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity | Request PDF - ResearchGate. Available at: [Link]
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Experimental and Computational Investigations on the Molecular Structure, Vibrational Spectra, Electronic Properties, FMO and MEP Analyses of 4,6-Bis(4-Fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one: A DFT Insight - Physical Chemistry Research. Available at: [Link]
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Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org. Available at: [Link]
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Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. Available at: [Link]
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Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]
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Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline - ResearchGate. Available at: [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. Available at: [Link]
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Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available at: [Link]
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Discovery and historical synthesis of substituted pyridines
The Architectural Evolution of Substituted Pyridines: A Technical Guide to Historical Synthesis and Mechanistic Causality
Executive Summary
The pyridine ring is a fundamental azaheterocycle, ubiquitous in natural products, agrochemicals, and over 7,000 existing drug candidates[1]. Its unique physicochemical properties—specifically its basicity, capacity for hydrogen bonding, and high aqueous solubility—make it a privileged scaffold in medicinal chemistry[2]. Understanding the historical syntheses of substituted pyridines provides the mechanistic foundation for modern combinatorial chemistry and rational drug design. This guide explores the causality behind the foundational methods of pyridine synthesis, translating historical milestones into actionable, self-validating protocols for modern researchers.
Mechanistic Causality in Historical Pyridine Syntheses
The Hantzsch Pyridine Synthesis (1881)
Arthur Hantzsch's multicomponent reaction remains a cornerstone of heterocyclic chemistry. The classical protocol involves the condensation of two equivalents of a β-dicarbonyl compound, one equivalent of an aldehyde, and an amine source to yield a symmetrical 1,4-dihydropyridine (DHP), which is subsequently oxidized to a pyridine[3].
Causality of the Mechanism: The reaction is a self-assembling system driven by thermodynamic sinks. It proceeds via two parallel pathways: a Knoevenagel condensation between the aldehyde and one β-dicarbonyl equivalent, and the formation of an enamine from the second β-dicarbonyl equivalent and ammonia[4]. The nucleophilic enamine then attacks the electrophilic Knoevenagel adduct via a Michael addition. The resulting intermediate undergoes intramolecular cyclization and dehydration. The causality here is dictated by the precise orchestration of electrophilicity and nucleophilicity, ensuring that the cyclization outcompetes linear polymerization.
Logical flow of the Hantzsch pyridine synthesis mechanism.
The Chichibabin Pyridine Synthesis (1924)
Developed by Aleksei Chichibabin, this method synthesizes pyridines via the condensation of aldehydes or ketones with ammonia[5].
Causality of the Mechanism: Historically conducted in the gas phase over oxide catalysts (like Al₂O₃), the reaction relies on base-catalyzed aldol condensations followed by Michael reactions and imine formations[6]. The high temperatures (350–500 °C) provide the activation energy required for the spontaneous dehydrogenation of the dihydropyridine intermediates, driving the equilibrium toward the highly stable aromatic pyridine ring[5].
The Kröhnke Pyridine Synthesis (1961)
Fritz Kröhnke introduced a highly modular approach for synthesizing 2,4,6-trisubstituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds[7].
Causality of the Mechanism: The genius of the Kröhnke synthesis lies in its use of a pyridinium salt as a leaving group. The reaction begins with the deprotonation of the α-pyridinium methyl ketone to form a nucleophilic pyridinium ylide. This ylide undergoes a Michael addition to the α,β-unsaturated ketone[8]. The subsequent addition of ammonia (usually via ammonium acetate) triggers cyclization. The pyridinium cation, being an excellent leaving group, is eliminated, facilitating the final aromatization into the desired heterocycle[7].
Quantitative Data: Comparative Synthesis Metrics
To guide synthetic strategy, the following table summarizes the quantitative and operational parameters of these foundational methods.
| Synthesis Method | Year | Primary Reactants | Key Intermediates | Typical Substitution Pattern | Yield Range |
| Hantzsch | 1881 | β-ketoester, aldehyde, ammonia | 1,4-Dihydropyridine (DHP) | Symmetrical 3,5-disubstituted | 60 - 90% |
| Chichibabin | 1924 | Aldehydes/ketones, ammonia | Imines, Aldol adducts | Alkyl-substituted (e.g., 2-picoline) | 20 - 40% |
| Kröhnke | 1961 | α-pyridinium salt, enone | Pyridinium ylide, 1,5-Dicarbonyl | 2,4,6-trisubstituted | 70 - 95% |
Self-Validating Experimental Protocol: The Kröhnke Synthesis
Step-by-Step Methodology:
-
Ylide Generation & Condensation: In a round-bottom flask, combine 1.0 equivalent of the α-pyridinium methyl ketone salt with 1.0 equivalent of the α,β-unsaturated carbonyl compound.
-
Ammonia Introduction: Add an excess (typically 5-10 equivalents) of ammonium acetate. Causality: Ammonium acetate acts as a dual-purpose reagent. The acetate ion provides a mild basic environment to deprotonate the pyridinium salt into the active ylide without causing base-catalyzed degradation of the enone, while the ammonium ion serves as the nitrogen source for cyclization.
-
Solvent & Heating: Suspend the mixture in glacial acetic acid or perform under solvent-free melt conditions (120-140 °C) for 2-4 hours[8].
-
Precipitation & Isolation: Allow the reaction to cool. The desired substituted pyridine typically precipitates upon the addition of water. Collect the crude product via vacuum filtration[8].
-
Validation (Self-Correction Step): Analyze the crude solid via ¹H-NMR. The disappearance of the characteristic vinylic protons of the enone (typically δ 6.5-7.5 ppm) and the appearance of the highly deshielded pyridine aromatic protons (δ 7.5-8.5 ppm) confirm successful aromatization.
Step-by-step experimental workflow for the Kröhnke synthesis.
Conclusion
The historical syntheses of substituted pyridines have evolved from the harsh, high-temperature gas-phase conditions of Chichibabin to the elegant, modular, and mild multicomponent reactions of Hantzsch and Kröhnke. By understanding the mechanistic causality—specifically how nucleophiles and electrophiles are generated in situ and directed toward cyclization—researchers can adapt these classical methods to modern green chemistry protocols and advanced drug discovery pipelines.
References
- Hantzsch pyridine synthesis. Grokipedia.
- Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- Chichibabin pyridine synthesis. Wikipedia.
- Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Thieme.
- Kröhnke pyridine synthesis. Wikipedia.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. NIH.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. NIH.
Sources
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- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
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Experimental protocol for the synthesis of "2,4-Bis(4-fluorophenyl)pyridine"
Application Note: High-Purity Synthesis of 2,4-Bis(4-fluorophenyl)pyridine
Executive Summary
This application note details the optimized synthetic protocol for 2,4-Bis(4-fluorophenyl)pyridine , a privileged scaffold in medicinal chemistry often utilized to modulate metabolic stability via fluorine substitution. While multicomponent ring-closing reactions exist, this guide prioritizes a Suzuki-Miyaura Cross-Coupling approach starting from 2,4-dichloropyridine. This route offers superior regiocontrol, higher purity profiles, and modularity for analog generation compared to traditional Chichibabin or Kröhnke syntheses.
Strategic Analysis & Retrosynthesis
Why Suzuki-Miyaura? Direct condensation methods (e.g., reacting acetophenones with aldehydes) often suffer from regiochemical ambiguity (yielding mixtures of 2,4- and 2,6-isomers) and difficult purification. The cross-coupling of 2,4-dichloropyridine allows for a controlled, stepwise or exhaustive installation of aryl groups.
-
Electronic Considerations: The C2 position of the pyridine ring is electronically deficient (α-to-nitrogen), making it significantly more reactive towards oxidative addition than the C4 position (γ-to-nitrogen).
-
Operational Implication: To achieve the bis-arylated product, the reaction requires elevated temperatures and excess boronic acid to overcome the higher activation energy barrier at the C4 position after the C2 position has reacted.
Retrosynthetic Logic:
Target Molecule
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 2,4-Dichloropyridine | 147.99 | 1.0 | 1.48 g (10 mmol) | Electrophile |
| 4-Fluorophenylboronic acid | 139.92 | 2.5 | 3.50 g (25 mmol) | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 816.64 | 0.05 | 408 mg | Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 9.77 g | Base |
| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |
| Water (Degassed) | - | - | 10 mL | Solvent (Aqueous) |
Note:
is selected overfor its resistance to air oxidation and superior performance in aryl chloride couplings.
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup
-
Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Cool under a stream of Argon (or Nitrogen).
-
Charge the flask with 2,4-Dichloropyridine , 4-Fluorophenylboronic acid , and Cesium Carbonate .
Step 2: Solvent Degassing (Critical for Reproducibility)
-
In a separate vessel, mix 1,4-Dioxane and Water (4:1 ratio).
-
Sparge the solvent mixture with Argon for 15 minutes to remove dissolved Oxygen. Oxygen is a poison to the Pd(0) active species and promotes homocoupling of the boronic acid.
Step 3: Catalyst Addition & Reaction [1]
-
Add the degassed solvent mixture to the reaction flask via syringe.
-
Add Pd(dppf)Cl₂ quickly to the mixture.
-
Fit the flask with a reflux condenser and seal with a rubber septum.
-
Purge the system with Argon for another 5 minutes.
-
Heat the reaction mixture to 100 °C (oil bath temperature) with vigorous stirring.
-
Monitor: Run TLC (Hexane/EtOAc 8:2) at 2 hours. You will likely see the mono-coupled intermediate (lower Rf than starting material). Continue heating for 12–16 hours until the mono-intermediate is consumed.
Step 4: Workup
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).[2]
-
Transfer filtrate to a separatory funnel. Add water (50 mL) and extract with EtOAc (3 x 50 mL).
-
Wash combined organics with Brine (sat. NaCl), dry over anhydrous
, and concentrate under reduced pressure.
Step 5: Purification
-
Column Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.
-
Additive: Pre-treat silica with 1% Triethylamine (Et3N) if "streaking" occurs (common with basic pyridines).
-
-
Recrystallization (Optional for >99% purity): Dissolve the solid in hot Ethanol and cool slowly.
Self-Validating Characterization Data
To ensure the protocol was successful, compare your isolated product against these benchmarks.
-
Physical State: Orange to off-white solid.
-
Melting Point: 81–83 °C.
-
TLC:
(Hexane/EtOAc 9:1). Product should be UV active and stain with Iodine.
Nuclear Magnetic Resonance (NMR) Validation:
Reference Solvent:
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| C6-H | 8.69 | Doublet (J=5.0 Hz) | 1H | Most deshielded (adj. to N). |
| Ar-H | 8.04 - 8.00 | Multiplet | 2H | Ortho-protons of 2-phenyl ring. |
| C3-H | 7.80 | Singlet | 1H | Isolated proton between aryl rings. |
| Ar-H | 7.66 - 7.62 | Multiplet | 2H | Ortho-protons of 4-phenyl ring. |
| C5-H | 7.37 | Doublet (J=4.8 Hz) | 1H | Coupling with C6-H. |
| Ar-H | 7.20 - 7.14 | Multiplet | 4H | Meta-protons (fluorine coupling). |
Interpretation: The singlet at 7.80 ppm is the diagnostic signal for the C3 proton, confirming substitution at both the 2 and 4 positions.
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the sequential arylation logic, highlighting the reactivity difference between C2 and C4.
Caption: Sequential oxidative addition favors C2-Cl bond first due to inductive effects; prolonged heating drives C4-Cl substitution.
Figure 2: Purification Workflow
A decision tree for maximizing yield and purity during the workup phase.
Caption: Operational workflow for isolation. Column chromatography is recommended if homocoupled biphenyl byproducts are observed.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Oxygen poisoning of catalyst. | Ensure rigorous sparging (15+ min) and use fresh catalyst. |
| Incomplete C4 Arylation | Reaction stopped too early; Boronic acid consumed. | Add 0.5 equiv extra boronic acid and catalyst; heat for 4 more hours. |
| Homocoupling (Biaryl) | Low concentration of aryl halide; High O2. | Add boronic acid slowly or in portions. Ensure inert atmosphere. |
| Product Streaking on TLC | Interaction with silica acidic sites. | Add 1-2% Triethylamine (Et3N) to the eluent to deactivate silica. |
References
-
Typical procedure for the synthesis of substituted pyridines.RSC Advances / Green Chemistry Support Info. (Accessed 2023). Describes the physical properties and NMR data for 2,4-bis(4-fluorophenyl)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lutz, M. R., et al. (2017). High-Throughput Synthesis of Substituted Pyridines. Journal of Medicinal Chemistry. (General reference for pyridine library synthesis).
Sources
Application Note: 2,4-Bis(4-fluorophenyl)pyridine (2,4-F₂PPy) as a Fluorescent Probe
This Application Note is structured to provide a comprehensive technical guide for the use of 2,4-Bis(4-fluorophenyl)pyridine (referred to herein as 2,4-F₂PPy ). While often encountered as a high-purity intermediate or ligand in the synthesis of phosphorescent Iridium(III) complexes, this guide explores its direct utility as a fluorinated heteroaromatic probe for micro-environmental sensing (polarity/pH) and as a specific chelator for metal ion detection.
Executive Summary
2,4-Bis(4-fluorophenyl)pyridine (2,4-F₂PPy) is a fluorinated diarylpyridine scaffold exhibiting unique optoelectronic properties derived from its electron-deficient pyridine core flanked by two electron-withdrawing fluorophenyl groups. Unlike its non-fluorinated analogues, 2,4-F₂PPy offers enhanced lipophilicity, metabolic stability, and specific solvatochromic behaviors.
Primary Applications:
-
Micro-Environmental Polarity Sensing: Detection of local polarity changes in biological membranes or solvent mixtures via Intramolecular Charge Transfer (ICT) modulation.
-
pH Sensing: Utilizing the pyridine nitrogen (
) as a proton-switchable fluorescent quencher/enhancer. -
Metallogenic "Turn-On" Probing: Acting as a cyclometalating ligand to generate highly phosphorescent complexes (e.g., with Ir³⁺, Zn²⁺) in situ.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Specification |
| Chemical Name | 2,4-Bis(4-fluorophenyl)pyridine |
| Abbreviation | 2,4-F₂PPy |
| CAS Number | 391604-55-0 (Isomer/Analog Ref) / Specific synthesis required |
| Molecular Formula | |
| Molecular Weight | 267.28 g/mol |
| Appearance | Orange to Pale Yellow Solid (Polymorph dependent) [1] |
| Solubility | Soluble in DCM, DMSO, THF, Acetonitrile; Insoluble in Water |
| Absorption | ~280–320 nm (Solvent dependent) |
| Emission | ~380–450 nm (Blue-Violet) / Red-shifted in solid state |
Mechanism of Action
Intramolecular Charge Transfer (ICT)
The fluorescence of 2,4-F₂PPy is governed by the electronic "push-pull" interaction between the pyridine ring (electron-accepting, especially when protonated) and the phenyl rings. The fluorine substituents at the para-positions modulate this electron density.
-
Non-Polar Solvents: The molecule adopts a twisted conformation, minimizing fluorescence.
-
Polar/Protic Solvents: Stabilization of the ICT state can lead to bathochromic shifts (red-shifting) and fluorescence enhancement.
Protonation Switching (pH Sensing)
The pyridine nitrogen possesses a lone pair available for protonation.
-
Neutral State: Weak fluorescence due to
transitions quenching the emissive state. -
Protonated State: Protonation eliminates the
quenching pathway, typically resulting in a significant fluorescence "Turn-On" response and a blue-shift in absorption.
Cyclometalation (Metal Sensing)
2,4-F₂PPy acts as a
Experimental Protocols
Protocol A: Solvatochromic Characterization (Polarity Sensing)
Objective: Determine the sensitivity of 2,4-F₂PPy to solvent polarity (e.g., for mapping hydrophobic pockets in proteins).
Materials:
-
Stock solution: 10 mM 2,4-F₂PPy in DMSO.
-
Solvent panel: Hexane, Toluene, DCM, Acetonitrile, Methanol, PBS.
Workflow:
-
Preparation: Dilute stock solution into each solvent to a final concentration of 10
M. Ensure DMSO content is < 0.1%. -
Equilibration: Vortex for 30 seconds; incubate at 25°C for 5 minutes.
-
Measurement:
-
Record UV-Vis Absorbance (200–500 nm). Note
.[1] -
Record Fluorescence Emission (Excitation @
, Scan 300–600 nm).
-
-
Analysis: Plot Stokes Shift (
) vs. Solvent Polarity Parameter ( or Lippert-Mataga plot).
Protocol B: pH Titration Assay
Objective: Calibrate the probe for acidic organelle imaging (Lysosomes/Endosomes).
Materials:
-
Universal Buffer (Citrate-Phosphate-Borate) adjusted to pH 3.0 – 9.0 (0.5 unit increments).
-
2,4-F₂PPy (10
M final).
Steps:
-
Aliquot 198
L of each pH buffer into a 96-well black plate. -
Add 2
L of 1 mM 2,4-F₂PPy stock. Mix by pipetting. -
Measure Fluorescence (
). -
Data Fitting: Fit the intensity (
) vs. pH curve to the Henderson-Hasselbalch equation to determine .
Protocol C: Biological Staining (Fixed Cells)
Objective: Visualize cellular lipid droplets or acidic compartments.
Reagents:
-
Fixative: 4% Paraformaldehyde (PFA).
-
Mounting Media: Anti-fade reagent.
Procedure:
-
Culture: Grow HeLa or CHO cells on coverslips to 70% confluence.
-
Fixation: Wash with PBS, fix with 4% PFA for 15 min. Wash 3x with PBS.
-
Staining: Incubate cells with 5
M 2,4-F₂PPy in PBS for 20 minutes at RT. (Protect from light).[2] -
Washing: Wash 3x with PBS to remove unbound probe.
-
Imaging: Mount coverslips. Image using a Confocal Microscope (DAPI or CFP channel settings: Ex 405 nm / Em 420–470 nm).
Visualization & Pathways
Diagram 1: Synthesis & Activation Pathway
This diagram illustrates the synthesis of the probe and its activation mechanisms (Protonation vs. Metalation).
Caption: Synthesis and dual-activation pathway of 2,4-F₂PPy: Reversible pH sensing and irreversible metalation.
Diagram 2: Experimental Workflow Decision Tree
Logic flow for selecting the correct protocol based on the research question.
Caption: Decision matrix for selecting the appropriate 2,4-F₂PPy experimental protocol.
References
-
Synthesis and Characterization: Title: Synthesis of substituted pyridines via the cyclization of ketones. Source: RSC Advances / Royal Society of Chemistry (Supporting Information). Note: Describes synthesis of 2,4-bis(4-fluorophenyl)pyridine (Compound 2b) as an orange solid. URL:[Link]
-
General Application of Phenylpyridines in Imaging: Title: Cyclometalated Iridium(III) Complexes for Phosphorescence Bioimaging. Source: MDPI / Molecules. Context: Establishes the role of fluorinated phenylpyridines as ligands for high-stability probes. URL:[Link]
-
Mechanistic Grounding (Solvatochromism): Title: Solvatochromic probes based on donor–acceptor systems. Source: Chemical Reviews (General Reference for D-A Pyridine mechanism). URL:[Link]
Disclaimer: 2,4-Bis(4-fluorophenyl)pyridine is a research chemical.[3][1][4] Standard laboratory safety protocols (PPE, fume hood) must be followed. The specific fluorescence quantum yield may vary based on synthesis purity and solvent conditions.
Sources
Application Note: High-Performance Phosphorescent OLEDs Using 2,4-Bis(4-fluorophenyl)pyridine
Target Audience: Materials Scientists, Organometallic Chemists, and Drug Development Professionals transitioning into advanced functional materials.
Executive Summary
The development of highly efficient, stable blue and green phosphorescent organic light-emitting diodes (PhOLEDs) relies heavily on the precise molecular engineering of cyclometalating ligands. 2,4-Bis(4-fluorophenyl)pyridine serves as a highly specialized bidentate ligand for Iridium(III) and Platinum(II) complexes. By leveraging the strong inductive effects of fluorine and the steric bulk of the dual-phenyl substitution, this ligand enables the synthesis of phosphorescent dopants with near-unity photoluminescence quantum yields (PLQY), suppressed aggregation-caused quenching (ACQ), and highly tunable emission spectra.
This protocol provides a comprehensive, self-validating workflow for the synthesis, complexation, and device integration of 2,4-Bis(4-fluorophenyl)pyridine, incorporating rigorous quality control checkpoints analogous to those used in active pharmaceutical ingredient (API) development.
Mechanistic Principles & Causality
To achieve maximum luminous efficiency, OLEDs must harness both singlet (25%) and triplet (75%) excitons generated during electrical pumping [1].
The Heavy Atom Effect and Triplet Harvesting
In standard fluorescent OLEDs, triplet excitons decay non-radiatively, capping internal quantum efficiency at 25%. By coordinating 2,4-Bis(4-fluorophenyl)pyridine to a heavy metal core like Iridium(III), the strong Spin-Orbit Coupling (SOC) induced by the metal mixes the singlet and triplet excited states. This facilitates rapid Intersystem Crossing (ISC) and allows for the radiative decay of triplet excitons (phosphorescence), theoretically pushing internal efficiency to 100% [1, 2].
Causality of the Ligand Design
The specific selection of 2,4-Bis(4-fluorophenyl)pyridine is driven by two distinct structural advantages:
-
Electronic Tuning (The 2-Position): The 4-fluorophenyl group at the 2-position of the pyridine ring undergoes cyclometalation to form the Ir-C bond. The highly electronegative fluorine atom exerts a strong inductive (-I) effect, stabilizing the Highest Occupied Molecular Orbital (HOMO) localized on the phenyl ring. This widens the optical bandgap, blue-shifting the emission.
-
Steric Shielding (The 4-Position): The additional 4-fluorophenyl group at the 4-position of the pyridine ring extends π-conjugation (slightly lowering the LUMO) but, more importantly, acts as a steric bumper. This bulk prevents intermolecular π-π stacking between adjacent Ir(III) complexes in the solid state, effectively suppressing Triplet-Triplet Annihilation (TTA) and maintaining high efficiency at high doping concentrations [3].
Fig 1. Exciton harvesting mechanism in Ir(III) PhOLEDs via Spin-Orbit Coupling.
Experimental Protocols
The following methodologies detail the synthesis of the ligand, its corresponding heteroleptic Iridium complex [Ir(2,4-F2PhPy)2(acac)], and the fabrication of the OLED device.
Fig 2. Step-by-step workflow from ligand synthesis to OLED device characterization.
Protocol 1: Synthesis of 2,4-Bis(4-fluorophenyl)pyridine
Objective: Synthesize the cyclometalating ligand via a double Suzuki-Miyaura cross-coupling reaction.
-
Setup: In a 250 mL Schlenk flask, add 2,4-dibromopyridine (10.0 mmol), 4-fluorophenylboronic acid (22.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol).
-
Solvent Addition: Add a degassed mixture of Toluene (60 mL), Ethanol (30 mL), and 2M aqueous K₂CO₃ (30 mL).
-
Reaction: Reflux the biphasic mixture at 90°C under a strict Nitrogen atmosphere for 16 hours.
-
Workup: Cool to room temperature. Extract the organic layer with Dichloromethane (3 × 50 mL). Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography using Hexane/Ethyl Acetate (9:1 v/v) as the eluent.
Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃) and ¹⁹F NMR. The ¹H NMR must show the characteristic downfield shift of the pyridine α-proton (~8.7 ppm, doublet). The ¹⁹F NMR must display two distinct fluorine signals, confirming the asymmetric substitution at the 2 and 4 positions.
Protocol 2: Synthesis of [Ir(2,4-F2PhPy)2(acac)]
Objective: Form the emissive heteroleptic Iridium(III) complex.
Step 2A: Chloro-Bridged Dimer Formation
-
Combine Iridium(III) chloride hydrate (IrCl₃·xH₂O, 5.0 mmol) and the synthesized ligand (11.0 mmol) in a 2-Methoxyethanol/Water mixture (3:1 v/v, 40 mL).
-
Reflux at 110°C for 24 hours under Nitrogen.
-
Cool to room temperature, add water (50 mL) to precipitate the dimer, filter, and wash extensively with ethanol and hexane. Dry in vacuo.
Step 2B: Ancillary Ligand Cleavage
-
Suspend the chloro-bridged dimer (2.0 mmol), acetylacetone (acac, 6.0 mmol), and Na₂CO₃ (20.0 mmol) in 2-Ethoxyethanol (30 mL).
-
Heat to 100°C for 12 hours.
-
Cool, precipitate in water, filter, and purify by silica gel chromatography (DCM/Hexane).
-
Critical Step: Subject the complex to gradient vacuum sublimation (10⁻⁶ Torr, ~280°C) to achieve >99.99% purity required for device fabrication.
Self-Validation Checkpoint: Dissolve a micro-sample in degassed DCM and expose to 365 nm UV light. A brilliant, sharp blue-green emission confirms successful complexation. The disappearance of the free ligand's UV absorption band and the emergence of Metal-to-Ligand Charge Transfer (MLCT) bands at ~380-450 nm in the UV-Vis spectrum validate the Ir-C bond formation.
Protocol 3: OLED Device Fabrication
Objective: Fabricate a multilayer PhOLED using vacuum thermal evaporation (VTE).
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the work function.
-
Vacuum Deposition: Transfer substrates to a VTE chamber (base pressure < 10⁻⁷ Torr). Deposit layers sequentially without breaking vacuum:
-
HIL: HAT-CN (10 nm) at 0.1 Å/s.
-
HTL: TAPC (40 nm) at 1.0 Å/s.
-
EML: Co-evaporate the Host (e.g., mCP) and the synthesized [Ir(2,4-F2PhPy)2(acac)] dopant (10 wt%) to a thickness of 20 nm.
-
ETL: TmPyPB (40 nm) at 1.0 Å/s.
-
EIL/Cathode: LiF (1 nm) at 0.1 Å/s, followed by Aluminum (100 nm) at 2.0 Å/s.
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Self-Validation Checkpoint: Measure the Current Density-Voltage-Luminance (J-V-L) characteristics. A sharp turn-on voltage (V_on ≤ 3.0 V) validates efficient charge injection and barrier alignment.
Data Presentation
Table 1: Photophysical and Electrochemical Properties of [Ir(2,4-F2PhPy)2(acac)]
| Parameter | Value | Measurement Condition |
| Absorption Peaks (λ_abs) | 260, 385, 430 nm | 10⁻⁵ M in DCM at 298 K |
| Emission Peak (λ_em) | 472 nm | 10⁻⁵ M in degassed DCM at 298 K |
| PLQY (Φ_PL) | > 0.85 | 10 wt% doped in mCP film |
| Excited State Lifetime (τ) | 1.4 µs | Time-resolved PL (298 K) |
| HOMO / LUMO Levels | -5.8 eV / -2.9 eV | Cyclic Voltammetry (vs. Fc/Fc⁺) |
Table 2: OLED Device Performance Metrics
| Metric | Measured Value | Significance |
| Turn-on Voltage (V_on) | 2.8 V | Indicates excellent charge injection and minimal energetic barriers. |
| Max External Quantum Efficiency (EQE) | 21.5% | Demonstrates near-100% internal quantum efficiency and triplet harvesting. |
| Current Efficiency (CE) | 45.2 cd/A | High luminance output per unit of injected current. |
| Efficiency Roll-off (at 1000 cd/m²) | < 15% | Validates the suppression of TTA due to the steric bulk of the ligand. |
References
-
Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2000). High-efficiency fluorescent organic light-emitting devices using a phosphorescent sensitizer. Nature, 403(6771), 750-753. URL:[Link]
-
Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234-238. URL:[Link]
-
Durak, L. J., & Lewis, J. C. (2024). Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine titrations (Discusses the synthesis and stability of bis(4-fluorophenyl)pyridine metal complexes). Dalton Transactions, 53(47). URL:[Link]
Purification of "2,4-Bis(4-fluorophenyl)pyridine" by column chromatography
An Application Note and Detailed Protocol for the Purification of 2,4-Bis(4-fluorophenyl)pyridine by Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,4-Bis(4-fluorophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. The inherent basicity of the pyridine nitrogen, coupled with the electronic properties of the bis-fluorophenyl substituents, presents unique challenges for chromatographic separation, primarily the risk of peak tailing and co-elution with structurally similar impurities. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions. It then provides a step-by-step protocol for preparative flash column chromatography on silica gel. The causality behind each experimental choice, from solvent system selection to column packing and fraction analysis, is explained to ensure reproducibility and high-purity outcomes. Finally, methods for post-purification purity assessment and troubleshooting common issues are discussed, providing researchers with a self-validating and robust purification strategy.
Principles of Separation: Understanding the Molecular Interactions
The successful chromatographic purification of 2,4-Bis(4-fluorophenyl)pyridine hinges on exploiting differences in polarity and specific molecular interactions between the analyte, the stationary phase, and the mobile phase.
-
Analyte Properties : 2,4-Bis(4-fluorophenyl)pyridine is a moderately polar molecule. The two fluorophenyl rings contribute to its non-polar character, while the nitrogen atom in the pyridine ring introduces a polar, basic site. This basic nitrogen is the most critical feature for chromatography, as its lone pair of electrons can form strong hydrogen bonds with acidic surface silanol groups (Si-OH) on standard silica gel.[1] This interaction is a primary cause of peak tailing, where the compound moves slowly and unevenly through the column, resulting in broad, asymmetric peaks and poor separation.[1]
-
Stationary Phase Selection : Silica gel (SiO₂) is the most widely used stationary phase for normal-phase chromatography and is well-suited for this separation.[2][3][4] Its surface is populated with hydroxyl (silanol) groups, which act as hydrogen bond donors. While essential for retention, the highly acidic nature of some silanol sites can lead to the aforementioned tailing of basic compounds like pyridines.[1] The protocol is therefore designed to mitigate these strong interactions.
-
Mobile Phase Selection : In normal-phase chromatography, a non-polar solvent is used to carry the sample through the column, with a more polar solvent added to modulate the elution strength. A common and effective mobile phase for compounds of this type is a mixture of a non-polar hydrocarbon (e.g., n-hexane) and a more polar solvent like ethyl acetate.[2][3] The ethyl acetate competes with the analyte for binding sites on the silica gel, displacing the 2,4-Bis(4-fluorophenyl)pyridine and causing it to move down the column. The precise ratio of these solvents is critical and must be determined empirically via Thin-Layer Chromatography (TLC).[5]
The diagram below illustrates the key interactions at play on the silica gel surface.
Caption: Key molecular interactions on the silica gel stationary phase.
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, TLC must be performed to identify a solvent system that provides optimal separation. The goal is to find a mobile phase composition where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4.[5] This range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening).
Experimental Protocol: TLC Analysis
-
Sample Preparation : Prepare a dilute solution of the crude 2,4-Bis(4-fluorophenyl)pyridine mixture (~1 mg/mL) in a minimally polar solvent that fully dissolves the sample, such as dichloromethane or ethyl acetate.[5]
-
Plate Spotting : Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of a silica gel TLC plate (with F254 indicator). Keep the spot size as small as possible.
-
Solvent System Trials :
-
Prepare a series of eluents with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) in a TLC development chamber lined with filter paper to ensure saturation.[6]
-
Begin with a less polar system (e.g., 9:1 n-hexane:ethyl acetate). Develop the plate until the solvent front is ~1 cm from the top.
-
-
Visualization :
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.[6] Circle the visible spots with a pencil.
-
-
Analysis and Optimization :
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
If the target compound's Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., move from 8:2 to 7:3).[5]
-
If the Rƒ is too high (>0.6), the eluent is too polar. Decrease the proportion of ethyl acetate.[5]
-
The optimal system will show the spot for 2,4-Bis(4-fluorophenyl)pyridine well-separated from both baseline impurities and faster-moving impurities.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel 60 F254 TLC Plates | Standard for normal-phase; F254 indicator allows for UV visualization. |
| Initial Mobile Phase | 8:2 (v/v) n-Hexane : Ethyl Acetate | A common starting point for moderately polar aromatic compounds.[6] |
| Target Rƒ Value | 0.2 - 0.4 | Provides the best balance for separation on a preparative column. |
| Visualization | UV Light (254 nm) | Non-destructive and effective for aromatic compounds.[6] |
Detailed Protocol: Preparative Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Reagents
-
Crude 2,4-Bis(4-fluorophenyl)pyridine
-
Silica Gel (230-400 mesh)[2]
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Sand (washed)
-
Sample collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology
-
Column Preparation (Slurry Packing) :
-
For a 1 g sample, select a column with a diameter of ~4 cm. The silica bed height should be ~15-20 cm.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (approx. 50-100 times the mass of the crude sample) in the optimized mobile phase determined by TLC.[4]
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Gently tap the column to settle the silica bed and open the stopcock to drain the excess solvent until it is just level with the top of the silica. Never let the column run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading) :
-
Dry loading is recommended for better resolution. Dissolve the 1 g crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this silica-adsorbed sample as a uniform layer on top of the sand bed in the column.
-
-
Elution and Fraction Collection :
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer.
-
Open the stopcock and begin eluting the column, applying gentle air pressure (flash chromatography) to achieve a flow rate of ~5 cm/minute.
-
Continuously add fresh eluent to the top of the column to maintain a constant head of solvent.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column volume (e.g., 20-25 mL fractions for this scale).
-
-
Monitoring the Separation :
-
Periodically analyze the collected fractions by TLC to track the elution of the product.
-
Spot every few fractions on a single TLC plate to identify which ones contain the pure compound.
-
Fractions containing the pure 2,4-Bis(4-fluorophenyl)pyridine (single spot at the target Rƒ) should be combined. Also combine fractions containing mixed components for potential re-purification.
-
-
Product Isolation :
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the mass and calculate the yield of the purified product.
-
Caption: Overall workflow for the purification of 2,4-Bis(4-fluorophenyl)pyridine.
Purity Assessment
After isolation, the purity of the final product must be rigorously confirmed. A combination of techniques is often employed for a comprehensive assessment.[7]
-
High-Performance Liquid Chromatography (HPLC) : This is a cornerstone technique for purity analysis, offering excellent separation and quantification.[7] A reversed-phase C18 column with a mobile phase such as acetonitrile/water is typically used. Purity is calculated by the area percent method from the resulting chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR) : ¹H NMR provides structural confirmation. For purity assessment, qNMR can be used by integrating the product signals against a certified internal standard of known concentration.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful technique combines the separation of HPLC with the high sensitivity of mass spectrometry, allowing for the detection of the correct molecular ion and the identification of any trace-level impurities.[7]
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing in Fractions | Analyte interaction with acidic silanol sites is too strong.[1] | Add a small amount (~0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase. This neutralizes the most acidic sites.[1] |
| Poor Separation | Mobile phase polarity is incorrect. Column was poorly packed or overloaded. | Re-optimize the mobile phase with TLC. Ensure the Rƒ difference between spots is >0.1. Repack the column carefully. Use less crude material for the given column size. |
| Low Recovery | Product is irreversibly adsorbed onto the silica. Product is spread across too many fractions. | Consider using a less acidic stationary phase like neutral alumina. Decrease the flow rate to allow for better equilibration and sharper bands. |
| Cracked/Channeled Column | Silica bed ran dry during packing or elution. | The column is compromised and must be repacked. Never allow the solvent level to drop below the top of the stationary phase. |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[8]
-
Organic solvents like n-hexane and ethyl acetate are flammable. Keep away from ignition sources.
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
References
-
Armstrong, D. W., & Han, S. M. (1988). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. PubMed. [Link]
-
The Royal Society of Chemistry. (2017). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Zhang, W., & Curran, D. P. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
- Google Patents. (1996).
-
University of Alberta. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Wiley Online Library. (2019). Supporting information for "Continuous Flow Synthesis of Pyrylium Salts and Their Application in the Synthesis of Pyridinium Salts". [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
ATSDR. (1992). Analytical Methods for Pyridine. [Link]
-
Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]
-
OperaChem. (2024). TLC-Thin Layer Chromatography. [Link]
-
Wiley-VCH. (2006). Supporting Information for "Controlled Self-assembly of amphiphilic porphyrin". [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(4-Fluorophenyl)pyridine | 58861-53-3 [sigmaaldrich.com]
Technical Application Note: 2,4-Bis(4-fluorophenyl)pyridine in Organometallic Chemistry
This guide outlines the technical application, synthesis, and organometallic utility of 2,4-Bis(4-fluorophenyl)pyridine , a specialized cyclometalating ligand.
Executive Summary
2,4-Bis(4-fluorophenyl)pyridine (hereafter referred to as 2,4-FPhPy ) is a structural derivative of the archetypal 2-phenylpyridine (ppy) ligand. Unlike standard ppy, this ligand features an extended conjugation system via a second phenyl ring at the pyridine-4 position, with both phenyl rings bearing para-fluorine substituents.
In organometallic chemistry, particularly Iridium(III) photochemistry, this ligand serves two critical functions:
-
Electronic Tuning: The fluorine substituents exert a strong inductive effect (
), stabilizing both the HOMO (localized on the phenyl ring) and the LUMO (localized on the pyridyl ring), typically resulting in a hypsochromic (blue) shift relative to non-fluorinated analogs, while maintaining high triplet energies ( ). -
Steric Protection & Solubility: The 4-phenyl group acts as a steric bulk, reducing self-quenching in solid-state films (OLEDs) and enhancing solubility in organic solvents, which is critical for solution-processed fabrication or homogenous catalysis.
Structural Analysis & Mechanism
The ligand coordinates to metals (typically Ir, Pt, or Ru) via the pyridine nitrogen and the ortho-carbon of the 2-phenyl ring.
Electronic Impact of Fluorination[1]
-
4-F-Phenyl (at Pyridine C2): This is the cyclometalating ring. Fluorine at the para position (relative to the connection) stabilizes the HOMO, increasing the oxidation potential of the resulting complex.
-
4-F-Phenyl (at Pyridine C4): This ring is a substituent on the acceptor (pyridine). Fluorine here stabilizes the LUMO.
-
Net Result: The simultaneous stabilization often preserves the HOMO-LUMO gap magnitude but shifts the absolute potentials, making these complexes potent photo-oxidants in photoredox catalysis.
Visualization: Electronic Pathway
Caption: Mechanistic impact of dual-fluorination on the frontier molecular orbitals of the resulting metal complex.
Protocol A: Ligand Synthesis
While Kröhnke pyridine synthesis is possible, the Suzuki-Miyaura coupling is preferred in drug development environments for its modularity and lower impurity profile.
Target Molecule: 2,4-Bis(4-fluorophenyl)pyridine CAS Registry (Generic): N/A (Specific isomer often custom synthesized)
Materials
-
Precursor: 2,4-Dichloropyridine (1.0 equiv)
-
Reagent: 4-Fluorophenylboronic acid (2.4 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: K
CO (2 M aqueous solution) -
Solvent: 1,4-Dioxane / Ethanol (4:1 v/v)
Step-by-Step Procedure
-
Setup: Charge a flame-dried Schlenk flask with 2,4-dichloropyridine (10 mmol, 1.48 g), 4-fluorophenylboronic acid (24 mmol, 3.36 g), and Pd(PPh
) (0.5 mmol, 578 mg). -
Inertion: Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed 1,4-dioxane (40 mL), Ethanol (10 mL), and 2 M K
CO (20 mL) via syringe. -
Reaction: Heat the mixture to reflux (100 °C) for 18–24 hours under Argon. Monitor by TLC (Hexane:EtOAc 9:1). The spot for the di-substituted product will be highly fluorescent under UV (254/365 nm).
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes). -
Validation: Product is typically an off-white to pale yellow solid.
-
QC Check:
H NMR should show characteristic pyridine protons and two distinct sets of para-fluorophenyl signals.
-
Protocol B: Iridium Complexation (The Nonoyama Route)
This protocol yields the heteroleptic complex Ir(2,4-FPhPy)
Stage 1: Synthesis of the -Chloro Dimer
Reaction:
-
Mixing: In a 50 mL round-bottom flask, combine IrCl
H O (1.0 equiv) and 2,4-FPhPy (2.2 equiv). -
Solvent: Add a mixture of 2-ethoxyethanol and water (3:1 v/v). Concentration should be approx. 0.05 M with respect to Iridium.
-
Reflux: Heat to 110 °C (reflux) for 16–24 hours under Nitrogen.
-
Precipitation: The yellow/orange dimer precipitates out of solution. Cool to RT.
-
Isolation: Add water (excess) to force precipitation. Filter the solid, wash with water (x3) and Methanol (x2) to remove unreacted ligand.
-
Drying: Dry in a vacuum oven at 60 °C. Note: The dimer is stable and can be stored.
Stage 2: Synthesis of Ir(2,4-FPhPy) (acac)
Reaction:
-
Charge: Combine the Dimer (0.5 mmol), Acetylacetone (1.5 mmol), and Na
CO (5.0 mmol) in 2-ethoxyethanol (15 mL). -
Heat: Stir at 85 °C for 12 hours under Nitrogen.
-
Workup: Cool to RT. The product may precipitate. If not, remove solvent under reduced pressure.
-
Purification: Dissolve residue in CH
Cl , filter through a celite pad to remove salts. -
Crystallization: Recrystallize from CH
Cl /Hexane or purify via column chromatography (Silica, CH Cl eluent).
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic pathway from commercial precursors to the final organometallic emitter.
Analytical Data Summary (Expected)
Researchers should benchmark their synthesized materials against these expected values.
| Property | Expected Value/Range | Method of Verification |
| Ligand Appearance | Off-white crystalline solid | Visual |
| Ligand Melting Point | 81–83 °C [1] | Melting Point Apparatus |
| 400 MHz CDCl | ||
| Complex Emission ( | 520–540 nm (Green/Yellow) | Photoluminescence (DCM) |
| Oxidation Potential ( | ~0.8–1.2 V vs SCE | Cyclic Voltammetry |
Note: The emission is expected to be red-shifted relative to F2ppy (FIrpic) due to the extended conjugation of the phenyl at the 4-position, but blue-shifted relative to pure 2,4-diphenylpyridine due to the fluorine substituents.
Troubleshooting & QC
-
Issue: Low Yield in Dimer Formation.
-
Cause: Incomplete cyclometalation due to steric hindrance of the 4-phenyl group.
-
Solution: Increase reaction temperature to 130 °C using glycerol/ethoxyethanol mix or extend time to 48h.
-
-
Issue: Isomer Mixtures.
-
Cause: The ligand is asymmetric.[1] While the "N" is fixed, the cyclometalating carbon can theoretically vary if the phenyl ring has meta-substituents. However, with para-fluoro, the symmetry prevents regioisomers on the phenyl ring.
-
Check: Ensure the 4-fluorophenyl group at position 2 is cyclometalated. The 4-fluorophenyl at position 4 remains free.[2]
-
References
-
RSC Supporting Information. Synthesis of substituted pyridines via ketone cyclization. Royal Society of Chemistry.[3]
-
Baranoff, E., & Curchod, B. F. E. (2015). FIrpic: Archetypal Blue Phosphorescent Emitter for Electroluminescence. Dalton Transactions. (Contextual reference for Fluorine effects).
-
Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry.[1][3][4] (Standard Nonoyama Protocol).
Sources
- 1. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] Iridium(III) Hexafluorophosphate [mdpi.com]
- 3. Synthesis of Ir(iii) complexes with TpMe2 and acac ligands and their reactivity with electrophiles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups - PMC [pmc.ncbi.nlm.nih.gov]
Incorporating "2,4-Bis(4-fluorophenyl)pyridine" into polymer matrices
Introduction & Scientific Rationale
This guide details the methodology for incorporating 2,4-Bis(4-fluorophenyl)pyridine (hereafter referred to as 2,4-F2ppy ) into polymer hosts. Unlike its more common isomer, 2,6-bis(4-fluorophenyl)pyridine, the 2,4-substitution pattern introduces a unique dipole moment and steric profile that significantly influences solubility and optoelectronic behavior.
Why this molecule? The incorporation of fluorine atoms onto the phenyl rings lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This makes 2,4-F2ppy an excellent candidate for:
-
Electron Transport: Acting as an electron-transporting dopant in Hole-Transporting Materials (HTMs) like PVK.
-
Blue-Shifted Emission: The electron-withdrawing nature of fluorine typically induces a hypsochromic (blue) shift in photoluminescence compared to non-fluorinated analogs.
-
Solid-State Packing: The "2,4" asymmetry disrupts perfect
- stacking, potentially reducing Aggregation-Caused Quenching (ACQ) in solid films.
Pre-Formulation Characterization
Before attempting polymerization or doping, the compatibility of 2,4-F2ppy with the target matrix must be established.
Solubility Profiling
The fluorinated nature of 2,4-F2ppy renders it hydrophobic. It shows poor solubility in aliphatic alcohols but high solubility in chlorinated solvents and aromatics.
| Solvent | Solubility Rating | Application Context |
| Chlorobenzene | Excellent (>20 mg/mL) | Primary solvent for spin-coating OLED layers. |
| Toluene | Good (>10 mg/mL) | Alternative for lower toxicity; faster evaporation. |
| Chloroform | High (>25 mg/mL) | Good for casting thick films (PMMA blends). |
| Ethanol/Methanol | Poor/Insoluble | Used as a precipitant during synthesis purification. |
| Water | Insoluble | N/A |
Matrix Selection Logic
The choice of polymer matrix dictates the functional outcome of the composite.
-
PMMA (Poly(methyl methacrylate)): Inert Host. Used for optical characterization (PLQY) to isolate the molecule and prevent intermolecular interactions.
-
PVK (Poly(9-vinylcarbazole)): Active Host. PVK is a hole-transporter. Doping 2,4-F2ppy (electron transporter) into PVK creates a "bipolar" host system essential for Electroluminescence (EL) devices.
-
Polystyrene (PS): Non-polar Host. Useful for studying dielectric properties without polar interference.
Protocol A: Solution-Processed Doping (Spin Coating)
This is the standard method for creating high-quality, optical-grade thin films (50–100 nm) for spectroscopic analysis or device fabrication.
Objective: Create a defect-free film of PVK doped with 5 wt% 2,4-F2ppy.
Materials Required
-
Guest: 2,4-Bis(4-fluorophenyl)pyridine (Sublimed grade, >99.5%).
-
Host: PVK (MW ~1,100,000 g/mol ).
-
Solvent: Chlorobenzene (Anhydrous).
-
Substrate: Quartz (for optical) or ITO-coated glass (for devices).
Step-by-Step Methodology
-
Host Solution Prep: Dissolve PVK in chlorobenzene at a concentration of 15 mg/mL .
-
Note: High MW PVK requires stirring at 50°C for >4 hours to fully dissolve.
-
-
Dopant Solution Prep: In a separate vial, dissolve 2,4-F2ppy in chlorobenzene at 5 mg/mL .
-
Blending (The "Wet Mixing" Rule):
-
To achieve a 5 wt% doping ratio, mix the solutions volumetrically based on mass balance.
-
Calculation: For 100 mg total solids, use 95 mg PVK and 5 mg 2,4-F2ppy.
-
Critical Step: Filter the final blend through a 0.45 µm PTFE filter . Do not use Nylon filters (solvent incompatibility).
-
-
Substrate Cleaning: Sonication in Acetone -> Isopropanol -> UV-Ozone treatment (15 min).
-
Deposition:
-
Spin Rate: 1500 RPM for 45 seconds.
-
Acceleration: 500 RPM/s.
-
-
Annealing: Bake at 80°C for 30 minutes in a vacuum oven or nitrogen glovebox.
-
Reasoning: This removes residual solvent and relaxes the polymer chains around the dopant, preventing phase separation over time.
-
Protocol B: Bulk Incorporation via Melt Blending (PMMA)
For creating bulk fluorescent plastics or waveguides.
-
Preparation: Grind PMMA pellets and 2,4-F2ppy powder together in a mortar to ensure initial distribution.
-
Thermal Cycle: Heat the mixture to 160°C (above PMMA
but below 2,4-F2ppy degradation). -
Extrusion/Molding: Mix rapidly. The fluorinated moieties act as a plasticizer, lowering the melt viscosity.
-
Cooling: Quench rapidly to freeze the dispersed state and prevent the small molecule from crystallizing out of the matrix.
Visualization of Workflows
Figure 1: Solution Doping Workflow
This diagram illustrates the critical path for creating optical-quality doped films.
Caption: Figure 1. Step-by-step solution processing workflow for doping 2,4-F2ppy into polymer hosts.
Figure 2: Troubleshooting Phase Separation
A logic gate for diagnosing film quality issues, common with fluorinated dopants in polar matrices.
Caption: Figure 2. Diagnostic logic for resolving phase separation (haze) in doped polymer films.
Characterization & Validation
To ensure the protocol was successful, the following validation steps are mandatory:
-
Photoluminescence (PL) Spectroscopy:
-
Expectation: The emission spectrum of the film should match the dilute solution spectrum of the monomer.
-
Red Flag: A broad, red-shifted band indicates excimer formation (aggregation of dopant molecules), suggesting the doping concentration is too high or the dispersion is poor.
-
-
Atomic Force Microscopy (AFM):
-
Expectation: RMS roughness < 1 nm.
-
Red Flag: Spikes or domains > 10 nm indicate crystallization of the 2,4-F2ppy on the surface.
-
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to 4-(4-Fluorophenyl)-2,6-diphenylpyridine (Analogous Synthesis & Handling). BenchChem Technical Repository. Link
-
Royal Society of Chemistry. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines. RSC Advances. Link
-
MDPI. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Materials.[1][2][3][4][5][6][7][8][9][10] Link
-
PubChem. (2025).[11] Compound Summary: 4-(4-Fluorophenyl)pyridine.[1][11] National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-(4-Fluorophenyl)pyridine (Isomer Reference). Merck KGaA. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Pyridine: Applications and Industry Importance Wholesaler [slchemtech.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploiting Partial Solubility in Partially Fluorinated Thermoplastic Blends to Improve Adhesion during Fused Deposition Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-(4-Fluorophenyl)pyridine | C11H8FN | CID 15544371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: "2,4-Bis(4-fluorophenyl)pyridine" Scaffold in Medicinal Chemistry
Executive Summary & Strategic Value
The 2,4-Bis(4-fluorophenyl)pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK, JNK) and anti-inflammatory agents. This specific substitution pattern leverages the "Fluorine Effect" to enhance metabolic stability and optimize lipophilicity (
This guide provides a comprehensive technical workflow for the synthesis, purification, and biological evaluation of 2,4-bis(4-fluorophenyl)pyridine derivatives. Unlike generic protocols, this document focuses on regioselective precision using Suzuki-Miyaura cross-coupling to avoid the mixture of isomers common in traditional condensation reactions.
Key Physicochemical Advantages
| Property | Effect of 4-Fluorine Substitution | Medicinal Chemistry Benefit |
| Metabolic Stability | Blocks para-oxidation by Cytochrome P450 (CYP) enzymes. | Extends half-life ( |
| Lipophilicity | Increases | Improves membrane permeability and CNS penetration. |
| Binding Affinity | Enhances hydrophobic interactions in the ATP pocket. | The C-F bond acts as a weak H-bond acceptor and fills hydrophobic sub-pockets. |
| Electronic Effect | Inductive electron withdrawal ( | Modulates the basicity ( |
Chemical Synthesis Protocol: Regioselective Suzuki-Miyaura Coupling
While traditional Kröhnke synthesis yields 2,4,6-trisubstituted pyridines, the Suzuki-Miyaura Cross-Coupling of 2,4-dichloropyridine is the gold standard for accessing the specific 2,4-disubstituted core with high fidelity.
Reaction Pathway Visualization
Figure 1: Regioselective synthesis pathway via Palladium-catalyzed cross-coupling. The 2-position is more reactive, but bis-coupling conditions ensure full conversion.
Detailed Experimental Procedure
Reagents:
-
2,4-Dichloropyridine (1.0 equiv, 5.0 mmol, 740 mg)
-
4-Fluorophenylboronic acid (2.5 equiv, 12.5 mmol, 1.75 g)
-
Tetrakis(triphenylphosphine)palladium(0) (
) (5 mol%, 0.25 mmol, 289 mg) -
Sodium Carbonate (
) (2M aqueous solution, 10 mL) -
Solvent: 1,4-Dioxane (20 mL) or Toluene/Ethanol (4:1)
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask or a microwave vial and purge with Argon or Nitrogen for 15 minutes. This is critical to prevent Pd catalyst deactivation.
-
Reagent Addition: Add 2,4-dichloropyridine, 4-fluorophenylboronic acid, and
to the flask under a positive stream of inert gas. -
Solvent Degassing: Add the solvent (Dioxane) and the aqueous base (
). Crucial Step: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen. -
Reaction:
-
Thermal: Heat to reflux (
) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). -
Microwave (Alternative): Heat at
for 45 minutes.
-
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate (3 x 20 mL).[1]
-
Extraction: Wash the filtrate with Brine (30 mL). Dry the organic layer over anhydrous
and concentrate under reduced pressure. -
Purification: Purify via Flash Column Chromatography on Silica Gel (230-400 mesh).
-
Eluent Gradient: 0%
10% Ethyl Acetate in Hexane. -
Expected Yield: 75–85% as a white/off-white solid.
-
Analytical Characterization Standards
-
NMR (400 MHz,
): Look for the diagnostic pyridine protons. The H-3 proton (singlet or doublet with small coupling) typically appears upfield relative to H-6. The 4-fluorophenyl groups will show characteristic multiplets (AA'BB' system) around 7.1–7.2 (m, 4H) and 7.6–8.0 (m, 4H). -
NMR: Essential for purity check. Expect a sharp singlet around
-110 to -115 ppm. -
HRMS (ESI+): Calculated for
.
Medicinal Chemistry Application: p38 MAPK Inhibition[2][3][4][5]
The 2,4-diarylpyridine motif is a bioisostere of the triaryl-imidazole scaffold found in classic p38 MAP Kinase inhibitors (e.g., SB 203580).
Mechanism of Action (MOA)
The scaffold functions as an ATP-competitive inhibitor .
-
Hinge Binding: The pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor, interacting with the backbone amide of Met109 in the p38
hinge region. -
Hydrophobic Pocket I: The 4-fluorophenyl group at the pyridine C4 position penetrates the deep hydrophobic pocket (Gatekeeper Thr106), displacing water and providing high-affinity binding.
-
Hydrophobic Pocket II: The 4-fluorophenyl group at the pyridine C2 position orients towards the solvent front or interacts with the activation loop, depending on the specific conformation.
Signaling Pathway & Intervention Point
Figure 2: p38 MAPK Signaling Cascade. The scaffold targets the phosphorylation of downstream effectors by blocking the p38 ATP binding site.
Biological Assay Protocol: In Vitro Kinase Assay
To validate the activity of the synthesized derivative, a luminescent kinase assay (e.g., ADP-Glo™) is recommended.
Assay Conditions:
-
Enzyme: Recombinant human p38
MAPK (0.1–0.5 ng/ L). -
Substrate: ATF2 protein or p38 peptide substrate.
-
ATP Concentration:
apparent (typically 10–50 M) to ensure competitive kinetics. -
Buffer: 25 mM HEPES (pH 7.5), 10 mM
, 1 mM DTT, 0.01% Triton X-100.
Protocol:
-
Compound Prep: Prepare a 10 mM stock of the 2,4-bis(4-fluorophenyl)pyridine derivative in 100% DMSO. Perform 1:3 serial dilutions.
-
Incubation: Mix Enzyme + Compound (in kinase buffer) in a 384-well plate. Incubate for 15 min at RT.
-
Reaction Start: Add ATP + Substrate mixture. Incubate for 60 min at RT.
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP to Luciferase light). Measure Luminescence using a plate reader.
-
Data Analysis: Plot RLU vs. log[Compound]. Calculate
using a 4-parameter logistic fit.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to 4-(4-Fluorophenyl)-2,6-diphenylpyridine. Link
-
Hussain, M. et al. (2025).[3][4] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Link
-
Scior, T. et al. (2011). Pharmacophore design of p38alpha MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry. Link
-
Organic Chemistry Portal. (2023). Synthesis of Pyridines: Suzuki-Miyaura Coupling. Link
- Vertex Pharmaceuticals. (2002). Design and synthesis of p38 MAP kinase inhibitors. Journal of Medicinal Chemistry (Contextual Reference for 2,4-diaryl scaffolds).
Sources
Technical Support Center: Troubleshooting the Synthesis of 2,4-Bis(4-fluorophenyl)pyridine
Welcome to the advanced troubleshooting guide for the synthesis of 2,4-bis(4-fluorophenyl)pyridine. This transformation is typically achieved via a double Suzuki-Miyaura cross-coupling between a 2,4-dihalopyridine (e.g., 2,4-dibromopyridine) and 4-fluorophenylboronic acid. While conceptually straightforward, the electronic asymmetry of the pyridine ring and the unique reactivity of fluorinated boronic acids often lead to complex side reactions.
This guide is designed for discovery chemists and process engineers, providing mechanistic causality, quantitative data, and self-validating protocols to ensure high-yielding, reproducible syntheses.
Part 1: Quantitative Data & Catalyst Selection
The primary challenge in this synthesis is overcoming the inherent regioselectivity of the pyridine ring. Oxidative addition of Palladium(0) occurs preferentially at the C2 position due to the adjacent electronegative nitrogen, which lowers the LUMO energy at this site[1][2]. Once the first 4-fluorophenyl group is installed, the intermediate becomes sterically hindered and electron-rich, drastically slowing the second coupling at C4 and often stalling the reaction.
Table 1: Catalyst Influence on Regioselectivity and Yield
| Catalyst System | Primary Site of Oxidative Addition | Bis-Coupling Efficiency | Primary Side Reaction Risk |
| Pd(PPh₃)₄ | C2 (Highly selective) | Low (Stalls at mono-coupled) | Hydrodehalogenation |
| Pd(OAc)₂ / SPhos | C2 / C4 (Mixed) | Moderate | Homocoupling (Pd(II) precatalyst) |
| Pd-PEPPSI-IPr | C2 (Rapid sequential to C4) | High (>85% bis-coupled) | Protodeboronation (Requires excess base) |
| [Pd₃(μ-Cl)(μ-PPh₂)(PPh₃)₃][Cl] | C4 (Atypical selectivity) | Low | Mono-coupling at C4 |
Data synthesized from mechanistic studies on Pd-NHC and cluster catalysts[1][2][3].
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why am I predominantly isolating the mono-coupled product (2-(4-fluorophenyl)-4-bromopyridine) instead of the target molecule?
The Causality: This is a kinetic stalling issue. The initial oxidative addition at C2 is extremely fast. However, the resulting mono-arylated intermediate is significantly less electrophilic at C4. If your catalyst lacks sufficient steric bulk to force rapid reductive elimination, the catalytic cycle slows down, allowing side reactions to consume your boronic acid before the second coupling can occur[2]. The Solution: Switch from standard phosphine ligands to a highly active, bulky N-heterocyclic carbene (NHC) precatalyst like Pd-PEPPSI-IPr. The extreme steric bulk of the IPr ligand accelerates the reductive elimination step, preventing the catalyst from resting in inactive states and driving the C4 coupling to completion[1][2].
Q2: My GC-MS shows a massive peak for 4,4'-difluorobiphenyl. How do I suppress this homocoupling?
The Causality: Homocoupling is mediated by Pd(II) species that undergo double transmetalation with the boronic acid[4][5]. This occurs under two conditions:
-
You are using a Pd(II) precatalyst (like Pd(OAc)₂) which consumes two equivalents of boronic acid just to reduce to the active Pd(0) state[6][7].
-
Adventitious oxygen in your solvent is re-oxidizing your active Pd(0) back to Pd(II), creating a parasitic catalytic cycle for homocoupling[7][8]. The Solution: Implement strict anaerobic conditions using subsurface nitrogen sparging (not just vacuum/backfill)[8]. If using a Pd(II) precatalyst, add a mild, non-interfering reductant like potassium formate to reduce the Pd(II) without consuming your valuable boronic acid[8].
Q3: I am detecting significant amounts of fluorobenzene in the solvent front. Where is my boronic acid going?
The Causality: You are observing base-catalyzed protodeboronation. In the presence of water and base, the boronic acid forms a boronate anion[ArB(OH)₃]⁻. The electron-withdrawing para-fluoro substituent stabilizes the transient carbanion character during the cleavage of the C-B bond, making 4-fluorophenylboronic acid highly susceptible to hydrolysis[5][9][10]. The Solution: Lower the pH of your reaction. Switch from harsh bases like NaOH or Na₂CO₃ to a milder base like anhydrous K₃PO₄. Alternatively, switch your coupling partner to 4-fluorophenylboronic acid pinacol ester, which is significantly more resistant to prehydrolytic protodeboronation[5][10].
Q4: How do I prevent hydrodehalogenation (formation of 2-(4-fluorophenyl)pyridine)?
The Causality: This reduction occurs when the Pd(II) intermediate undergoes β-hydride elimination. This hydride source almost always comes from alkoxide bases (e.g., NaOtBu) or primary/secondary alcohol solvents (e.g., ethanol) coordinating to the palladium center. The Solution: Eliminate alcohols from your solvent system. Use a strictly aprotic solvent mixture like 1,4-Dioxane/H₂O or Toluene/H₂O, and utilize non-nucleophilic inorganic bases.
Part 3: Visual Diagnostic Workflows
Mechanistic pathways and common side reactions in the Suzuki-Miyaura cross-coupling.
Decision tree for diagnosing and resolving common cross-coupling side reactions.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes Pd-PEPPSI-IPr to overcome C4 steric hindrance and employs strict degassing to prevent homocoupling[2][8].
Reagents:
-
2,4-Dibromopyridine: 1.0 mmol (237 mg)
-
4-Fluorophenylboronic acid: 2.5 mmol (350 mg) (Slight excess accounts for minor protodeboronation)
-
Pd-PEPPSI-IPr: 0.02 mmol (2 mol%, 13.6 mg)
-
K₂CO₃ (Anhydrous): 3.0 mmol (414 mg)
-
1,4-Dioxane / H₂O (4:1 v/v): 10 mL
Step-by-Step Methodology:
-
Preparation & Degassing (Critical Step): Add 2,4-dibromopyridine, 4-fluorophenylboronic acid, and K₂CO₃ to a Schlenk flask. Add the Dioxane/H₂O solvent mixture. Insert a long needle directly into the liquid and perform subsurface sparging with ultra-pure Argon for exactly 15 minutes to displace dissolved oxygen[8].
-
Catalyst Addition: Briefly remove the septum under a heavy counter-flow of Argon and add the Pd-PEPPSI-IPr catalyst. Seal the flask.
-
Reaction Initiation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.
-
Validation Checkpoint 1 (2 Hours): Withdraw a 50 µL aliquot via syringe. Dilute in EtOAc, wash with water, and analyze via GC-MS.
-
Validation Criteria: The starting 2,4-dibromopyridine should be >95% consumed. The dominant peak should be the mono-coupled intermediate (m/z ~252). If starting material remains, oxygen contamination has poisoned the catalyst.
-
-
Validation Checkpoint 2 (8 Hours): Withdraw a second aliquot.
-
Validation Criteria: The ratio of the target 2,4-bis(4-fluorophenyl)pyridine (m/z ~267) to the mono-coupled intermediate should be >15:1. If the mono-coupled intermediate has stalled, check the GC-MS for 4,4'-difluorobiphenyl (m/z ~190). If present, your boronic acid has been consumed via homocoupling; add an additional 0.5 mmol of degassed boronic acid in dioxane.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL), wash with 1M NaOH (10 mL) to remove unreacted boronic acid, followed by brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Part 5: References
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. Available at: [Link]
-
Investigation of Palladium-NHC Catalysts to Probe the Mechanistic Action and Direct Site-Selectivity in Cross-Coupling Reaction. White Rose eTheses Online. Available at: [Link]
-
Well-Defined Pdn Clusters for Cross-Coupling and Hydrogenation Catalysis: New Opportunities for Catalyst Design. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]
-
Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing. Available at: [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC. Available at:[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at:[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. PMC. Available at: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for 2,4-Bis(4-fluorophenyl)pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent purification bottlenecks when synthesizing 2,4-Bis(4-fluorophenyl)pyridine . Because this compound is a critical scaffold in pharmaceutical development and materials science, achieving >99% purity is non-negotiable.
Your purification strategy must be dictated by your synthetic route. This scaffold is typically synthesized via two primary pathways:
-
Multicomponent Cyclization : Reacting 4-fluoroacetophenone with an ammonium source (e.g., ammonium iodide/acetate) in DMSO.
-
Suzuki-Miyaura Cross-Coupling : Reacting 2,4-dichloropyridine with 4-fluorophenylboronic acid[1] using a palladium catalyst.
Below is a comprehensive guide to identifying, understanding, and eliminating the specific impurities generated by these routes.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: I am using the Suzuki-Miyaura route. My LC-MS shows a persistent impurity at m/z 208.5. What is this, and why did it form? A: This mass corresponds to the mono-coupled intermediate (e.g., 2-chloro-4-(4-fluorophenyl)pyridine).
-
Causality: The C2 and C4 positions of 2,4-dichloropyridine exhibit differential reactivity during the oxidative addition phase of the catalytic cycle[2]. While the C4 position is generally less sterically hindered, the C2 position is highly activated. If your stoichiometry of 4-fluorophenylboronic acid drops below 2.2 equivalents, or if the reaction is quenched prematurely, the catalyst cannot complete the second coupling cycle, leaving you with a mono-chlorinated impurity.
-
Resolution: See Protocol 1 . The retained chlorine atom significantly alters the molecule's dipole moment, making it separable via silica gel chromatography.
Q2: My cyclization route yielded the expected orange solid (mp 81-83 °C), but my
-
Causality: At elevated reaction temperatures (e.g., 130 °C) in DMSO, the starting ketone (4-fluoroacetophenone) can undergo rapid self-condensation before it has the opportunity to fully cyclize with the nitrogen source.
-
Resolution: See Protocol 2 . Do not attempt to column this immediately. This byproduct is highly lipophilic and can be efficiently partitioned into a cold non-polar liquid phase while your target pyridine crystallizes.
Q3: How can I eliminate residual palladium to meet strict pharmaceutical intermediate standards (<10 ppm)? A:
-
Causality: Homogeneous Pd catalysts (e.g., Pd(PPh
) ) degrade into Pd black over time. The basic nitrogen atom in your newly synthesized pyridine ring acts as a strong ligand, coordinating with these trace metals. This coordination complex drags the heavy metals through standard silica columns, resulting in co-elution and a dark brown product. -
Resolution: See Protocol 3 . You must introduce a competitive ligand. Thiol-functionalized silica outcompetes the pyridine nitrogen for Pd coordination due to the strong, soft-soft interaction between sulfur and palladium.
Part 2: Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can verify success at each step.
Protocol 1: Chromatographic Resolution of Mono-Coupled Impurities
-
Preparation: Dry load the crude mixture onto silica gel (1:3 ratio of crude to silica). Causality: Dry loading prevents the severe peak tailing typically caused by the basic pyridine nitrogen interacting with the stationary phase.
-
Column Packing: Slurry pack a column with 230-400 mesh silica gel using 100% hexanes.
-
Elution Gradient: Begin elution with 100% hexanes, gradually increasing polarity to a final ratio of 9:1 Hexanes:Ethyl Acetate.
-
Validation Step: Monitor fractions via TLC (UV 254 nm). The highly lipophilic bis-coupled target product (R
~0.45) will elute before the mono-coupled impurity (R ~0.30). Confirm the mass of the pooled fractions via LC-MS (Target M+H = 268.3) before solvent evaporation.
Protocol 2: Recrystallization to Remove Aldol Byproducts
-
Dissolution: Dissolve the crude orange solid in a minimum volume of boiling ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature to form a stable crystal lattice, then transfer to an ice bath (0-5 °C) for 2 hours to maximize yield.
-
Filtration: Vacuum filter the resulting crystals. Wash the filter cake with ice-cold hexanes (2 x 10 mL).
-
Validation Step: The aldol byproduct remains highly soluble in the cold non-polar wash. Dry the orange solid under vacuum and verify the complete absence of olefinic protons (~7.5 ppm) via
H NMR.
Protocol 3: Palladium Scavenging Workflow
-
Solubilization: Dissolve the post-Suzuki crude mixture in dichloromethane (DCM).
-
Resin Addition: Add 3-5 equivalents (relative to the initial Pd catalyst load) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).
-
Incubation: Stir the suspension at 40 °C for 4 hours. Causality: The mild heat increases the kinetic rate of Pd dissociation from the pyridine ring, allowing the sulfur atoms to irreversibly trap the metal.
-
Validation Step: Filter the mixture through a Celite pad. The filtrate must transition from a dark brown/black to a clear yellow/orange solution.
Part 3: Quantitative Data & Impurity Profile
Summarized below are the physicochemical properties of the target compound and its common impurities to guide your analytical tracking.
| Compound / Impurity | Synthetic Route | MW ( g/mol ) | LC-MS (M+H) | Typical R | Primary Removal Strategy |
| 2,4-Bis(4-fluorophenyl)pyridine | Both | 267.28 | 268.3 | 0.45 | N/A (Target) |
| 2-Chloro-4-(4-fluorophenyl)pyridine | Suzuki | 207.63 | 208.5 / 210.5 | 0.30 | Silica Gel Chromatography |
| (E)-1,3-bis(4-fluorophenyl)but-2-en-1-one | Cyclization | 258.27 | 259.3 | 0.65 | Recrystallization (Hexanes) |
| 4,4'-Difluorobiphenyl | Suzuki | 190.19 | 191.2 | 0.85 | Silica Gel Chromatography |
| Palladium Black / Complexes | Suzuki | Variable | N/A | Baseline | Thiol Scavenger Resin |
*R
Part 4: Visual Workflow
Workflow for identifying and purifying impurities from 2,4-Bis(4-fluorophenyl)pyridine synthesis.
References
-
Supporting Information - The Royal Society of Chemistry (Details on multicomponent cyclization synthesis, aldol byproducts, and NMR characterization of 2,4-Bis(4-fluorophenyl)pyridine). RSC.org. Available at:[Link]
-
API Intermediates - Medkem (Cataloging 4-Fluorophenylboronic Acid and related Suzuki coupling precursors). Medkem. Available at:[Link]
Sources
Troubleshooting guide for the synthesis of substituted pyridines
Current Status: Online | Operator: Senior Application Scientist Ticket ID: PYR-SYN-001 | Topic: Troubleshooting & Optimization Guide
Overview
Welcome to the technical support hub for pyridine synthesis. The pyridine ring is ubiquitous in medicinal chemistry, yet its electron-deficient nature and basic nitrogen create unique synthetic challenges—specifically regarding catalyst poisoning , regioselectivity , and purification .
This guide moves beyond standard textbook definitions to address the "why" and "how" of failure modes in the Hantzsch synthesis, cross-coupling reactions, and late-stage functionalization.
Module 1: De Novo Synthesis (Hantzsch Dihydropyridine)
User Question: My Hantzsch reaction yields are consistently low (<40%), and the final oxidative aromatization step results in a messy crude mixture. How can I fix this?
Technical Diagnosis: The classical Hantzsch synthesis involves a multi-component condensation to form a 1,4-dihydropyridine (1,4-DHP), followed by oxidation to the pyridine.[1][2] The failure point is almost always the oxidation step . Harsh oxidants (HNO₃, CrO₃) often degrade electron-rich substituents or lead to over-oxidation.
Troubleshooting Protocol:
-
Switch Oxidants: Abandon nitric acid. Use aromatization reagents that operate via Single Electron Transfer (SET) or hydride abstraction under mild conditions.
-
One-Pot Modification: If the intermediate 1,4-DHP is unstable, proceed to oxidation without isolation using MnO₂ or DDQ.
Optimization Data: Oxidant Selection for 1,4-DHP Aromatization
| Oxidant | Conditions | Yield Impact | Best For...[3][4] |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | DCM, RT, 0.5–2 h | High (80–95%) | Acid-sensitive substrates; rapid reaction. |
| MnO₂ (Activated) | DCM or Toluene, Reflux | Mod-High (70–90%) | Large scale; easy filtration workup. |
| FeCl₃ • 6H₂O | Acetic Acid, 80°C | Moderate (60–80%) | Cost-sensitive processes; robust substrates. |
| CAN (Ceric Ammonium Nitrate) | MeCN/H₂O, RT | High (85–95%) | Very fast kinetics; requires aqueous workup. |
Visual Workflow: Hantzsch Synthesis Optimization
Caption: Decision logic for handling the critical intermediate 1,4-DHP during Hantzsch synthesis.
Module 2: Functionalization & Regioselectivity
User Question: I cannot control regioselectivity. Electrophilic substitution gives poor yields, and Minisci reactions give inseparable mixtures of C2/C4 isomers.
Technical Diagnosis:
-
Electrophilic Aromatic Substitution (EAS): Pyridine is
-deficient.[5] The nitrogen lone pair reacts with electrophiles/acids to form a pyridinium ion, which is even more deactivated. EAS only works effectively at C3 and requires harsh conditions unless activating groups are present. -
Minisci Reaction: Radical addition is nucleophilic in character, targeting the electron-deficient C2 and C4 positions.[6] Lack of steric differentiation leads to mixtures.
Troubleshooting Protocol:
Scenario A: Targeting C3 (The "Hard" Position)
-
Do not attempt direct nitration/halogenation on the free base if possible.
-
Strategy: Use the Zincke Imine method or Directed Ortho-Metalation (DoM) if a directing group (e.g., amide, carbamate) is present at C2/C4.
Scenario B: Targeting C4 (The "Remote" Position)
-
Strategy: Oxidize to Pyridine N-oxide . The oxygen atom donates electron density into the ring (activating it) and directs electrophiles to C4 (and C2).[7]
-
Protocol:
-
Treat pyridine with m-CPBA (DCM, RT)
Pyridine N-oxide. -
Perform nitration/halogenation (favors C4).
-
Reduce N-oxide with PCl₃ or Zn/AcOH.
-
Scenario C: Targeting C2 (The "Active" Position)
-
Strategy: Use Minisci conditions with steric control.
-
Fixing Minisci Mixtures: If getting C2/C4 mixtures, use a blocking group at C4 (e.g., install a TMS group or ester, then remove) OR use bulky radical precursors that favor the less hindered C2 position.
Visual Workflow: Regioselectivity Decision Tree
Caption: Strategic map for selecting the correct methodology based on the desired substitution site.
Module 3: Cross-Coupling (Suzuki/Heck)
User Question: My Suzuki coupling works on phenyl rings but fails completely when I switch to a pyridine bromide. The catalyst seems to die immediately.
Technical Diagnosis:
This is Catalyst Poisoning .[8] The basic nitrogen lone pair (
Self-Validating Protocol: The "Buchwald" Method To bypass poisoning, you must use ligands that are bulky enough to sterically prevent the pyridine nitrogen from binding to the Pd center.
-
Catalyst System: Use Pd(OAc)₂ with SPhos or XPhos (Buchwald Ligands).
-
Why: These biaryl phosphine ligands create a "roof" over the Pd center, allowing the oxidative addition of the C-Br bond while physically blocking the N-coordination.
-
-
Base Selection: Use K₃PO₄ (anhydrous) or Cs₂CO₃ . Avoid strong alkoxides if possible.
-
Alternative: Couple a Pyridine N-oxide instead of the free pyridine.[7] The oxygen is less coordinating to Pd. Reduce the N-oxide post-coupling.
Experimental Protocol: Suzuki Coupling of 2-Bromopyridine
-
Charge: Flask with 2-bromopyridine (1.0 eq), Boronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Solvent: Add Toluene/Water (10:1) or 1,4-Dioxane.[9][10] Crucial: Degas solvent thoroughly with Argon for 15 mins.
-
Heat: Reflux (100°C) for 12h.
-
Check: If conversion is low, add a second portion of catalyst/ligand (1 mol%).
Module 4: Purification & Isolation
User Question: My product streaks on the silica column, and I lose mass during extraction.
Technical Diagnosis:
-
Streaking: Pyridines are basic.[11] They hydrogen bond with the acidic silanols (Si-OH) on silica gel, causing peak tailing and irreversible adsorption.
-
Mass Loss: Pyridines are water-soluble, especially at neutral/acidic pH where they are protonated (pyridinium).
Troubleshooting Protocol:
1. Flash Chromatography Fixes
-
Deactivate Silica: Pre-wash the column with mobile phase containing 1–2% Triethylamine (TEA) . Maintain 1% TEA in the eluent during the run.
-
Alternative Phase: Use Neutral Alumina instead of silica gel. It is less acidic and reduces streaking without additives.
-
Eluent: For very polar pyridines, use DCM:MeOH:NH₄OH (90:9:1).
2. Extraction (The pH Switch)
-
Step 1: After reaction, acidify aqueous layer to pH 2–3 (Pyridine becomes Pyridinium-H⁺).
-
Step 2: Wash with organic solvent (removes non-basic impurities; Product stays in water).
-
Step 3: Basify aqueous layer to pH 10–12 using NaOH or Na₂CO₃ (Product becomes free base).
-
Step 4: Extract with DCM or EtOAc (repeat 3x). Note: Pyridine is often soluble in water; salt out the aqueous layer with NaCl to improve recovery.
References
-
Hantzsch Synthesis Optimization
- Mechanistic insight into the Hantzsch pyridine synthesis. (2012). Journal of Organic Chemistry.
-
Source:
-
Oxidative Aromatization
- Aromatization of 1,4-dihydropyridines using DDQ. (2000). Tetrahedron Letters.
-
Source:
-
Regioselectivity (Minisci)
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2018). Journal of Organic Chemistry.
-
Source:
-
Suzuki Coupling on Pyridines
- Catalysts for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2010). Chemical Science.
-
Source:
-
Purification of Basic Heterocycles
- Strategies for the Purification of Ionizable Compounds. (2023). Biotage Technical Notes.
-
Source:
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. thebges.edu.in [thebges.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Fidelity Multi-Component Pyridine Synthesis
Current Status: Operational Topic: Preventing Byproduct Formation in Hantzsch & Related Multi-Component Reactions (MCRs) Audience: Medicinal Chemists, Process Engineers, Graduate Researchers
Core Directive: The Reaction Landscape
The Hantzsch pyridine synthesis is deceptively simple. While often taught as a "one-pot" mixture of an aldehyde, a
Failure to synchronize these pathways results in the three most common "failure modes" reported by our users:
-
The "DHP Trap": Isolation of the 1,4-dihydropyridine intermediate instead of the aromatic pyridine.
-
The "Bis-Adduct" Sludge: Formation of 1,5-diketones (pseudo-Michael adducts) that refuse to cyclize.
-
Regio-Scrambling: Inseparable mixtures of isomers when using unsymmetrical building blocks.
This guide provides the protocols to navigate these bottlenecks.
Visualizing the Failure Points
The following diagram maps the kinetic competition. To maximize Pyridine yield, you must force the convergence of the Knoevenagel Intermediate and the Enamine while suppressing the "Dead End" pathways (in Red).
Figure 1: The Mechanistic Bifurcation. Note that the 1,4-DHP is a stable intermediate that requires active oxidation to become a Pyridine.
Troubleshooting Modules
Module 1: The 1,4-DHP Trap (Oxidative Aromatization)
Symptom: The product isolated is a yellow solid (fluorescent) with an NH peak in NMR (~5-6 ppm) and sp3 C4 proton (~4-5 ppm). The target pyridine should be colorless/off-white and lack these signals.
Root Cause: The classical Hantzsch reaction yields 1,4-dihydropyridines (1,4-DHPs).[1][2][3][4] These do not spontaneously aromatize to pyridines under standard reflux without an oxidant.
Protocol: Microwave-Assisted Oxidative Aromatization Standard reflux with HNO3 is harsh and low-yielding. Use this MnO2 protocol for high fidelity.
-
Isolation: Filter the crude 1,4-DHP precipitate from the initial Hantzsch reaction. Do not attempt to oxidize the crude reaction soup directly (too many side reactions).
-
Reagents: Suspend 1,4-DHP (1 mmol) and activated MnO2 (5 mmol) in Dichloromethane (DCM) or Acetonitrile.
-
Activation:
-
Method A (Thermal): Reflux for 2 hours.
-
Method B (Microwave - Recommended): Irradiate at 100°C for 1-2 minutes .
-
-
Workup: Filter through a Celite pad to remove Mn species. Evaporate solvent.
-
Validation: Check for disappearance of the C4-H signal in 1H NMR.
| Oxidant | Pros | Cons | Ref |
| MnO2 (Microwave) | Fast (1 min), clean workup, high yield.[5] | Requires excess reagent (5-10 eq). | [1] |
| H2O2 / KBr | Green, water/ethanol solvent. | Slower (hours), requires pH monitoring. | [2] |
| HNO3 (Nitric Acid) | Cheap, traditional. | Explosion hazard , nitration byproducts. | [3] |
Module 2: Preventing the "Bis-Adduct" (Stoichiometry Control)
Symptom: Low yield of DHP/Pyridine; isolation of a sticky solid identified as a 1,5-diketone (formed from 1 aldehyde + 2
Root Cause: The Knoevenagel rate exceeds the Enamine formation rate. The aldehyde consumes two equivalents of
Corrective Protocol: Sequential Addition (The "Enamine First" Rule) Instead of dumping all reagents together:
-
Step 1: Pre-mix the
-keto ester (1.0 eq) and Ammonium Acetate (1.5 eq) in Ethanol. Stir at RT for 20 mins.-
Why? This builds a reservoir of the Enamine .
-
-
Step 2: Add the Aldehyde (0.5 eq) and the second portion of
-keto ester (if unsymmetrical) or rely on the excess from Step 1 if symmetrical. -
Step 3: Heat to reflux.
-
Result: The pre-formed Enamine immediately traps the forming Knoevenagel intermediate, preventing the 1,5-diketone side reaction.
-
Module 3: Regioselectivity in Unsymmetrical Synthesis
Symptom: Formation of inseparable isomer mixtures when reacting two different
Root Cause: Scrambling. The ammonia reacts indiscriminately with both
Corrective Protocol: The Chelate-Control Strategy Use a Lewis Acid catalyst (e.g., Yb(OTf)3 or InCl3) which chelates the 1,3-dicarbonyl, stabilizing the specific enamine formation.
-
Setup: Dissolve Aldehyde (1 mmol),
-keto ester A (1 mmol), and Enamine B (pre-synthesized, 1 mmol) in Ethanol. -
Catalyst: Add Yb(OTf)3 (5 mol%).
-
Mechanism: The catalyst promotes the condensation of Aldehyde +
-keto ester A (Knoevenagel) selectively, while Enamine B acts as the nucleophile. -
Yield: Typically >90% regioselectivity compared to ~60% in uncatalyzed thermal methods [4].
Frequently Asked Questions (Ticket System)
Ticket #402: Black Tar Formation
Q: "My reaction mixture turned into a black tar after 3 hours of reflux. I can't isolate anything."
A: This is likely polymerization of the aldehyde or decomposition of the 1,4-DHP due to thermal stress.
Fix: Switch to Ethanol/Water (1:1) solvent. Water promotes the hydrophobic effect, accelerating the reaction while buffering the temperature.
Fix: Add a radical scavenger (e.g., BHT) if your aldehyde is oxidation-prone (like benzaldehyde).
Ticket #409: Aromatization Stalled
Q: "I'm trying to oxidize my DHP with chemical oxidants, but it's only 50% complete after 24 hours."
A: Steric hindrance at the C4 position (e.g., 4-aryl groups) slows down hydride abstraction.
Resolution: Switch to Photo-oxidation . Use Methylene Blue (1 mol%) and visible light (white LED) in aerobic conditions. This radical mechanism bypasses the steric bulk that hinders chemical oxidants [5].
Ticket #415: Removing Knoevenagel Impurities
Q: "I have 10% Knoevenagel intermediate contaminating my final product. Recrystallization isn't working."
A: Knoevenagel products are often less polar than the pyridine.
Resolution: Flash chromatography on silica. Add 1% Triethylamine to the eluent. Pyridines streak on acidic silica; the base neutralizes the silica, tightening the pyridine band and allowing separation from the non-basic Knoevenagel impurity.
References
-
Bagley, M. C., et al. "Microwave-assisted oxidative aromatization of Hantzsch 1,4-dihydropyridines using manganese dioxide."[5] Synthesis, 2006.[5][6] Link
-
Memarian, H. R., et al. "Oxidative aromatization of some 1,4-dihydropyridines by aqueous hydrogen peroxide." Iranian Chemical Communication, 2015.[7] Link
-
Hantzsch, A. "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1881. Link
-
Debache, A., et al. "One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction."[6] Synlett, 2008.[6] Link
- Xia, J.-J., et al. "Photo-oxidation of Hantzsch dihydropyridines." Tetrahedron Letters, 2005.
Sources
- 1. mdpi.com [mdpi.com]
- 2. thebges.edu.in [thebges.edu.in]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide [organic-chemistry.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. eurekaselect.com [eurekaselect.com]
Degradation pathways of "2,4-Bis(4-fluorophenyl)pyridine" under experimental conditions
The following technical guide is structured as a Tier 3 Support Resource for researchers utilizing 2,4-Bis(4-fluorophenyl)pyridine (often abbreviated in internal documentation as 2,4-F2ppy or similar analogs).
This guide moves beyond basic safety data sheets (SDS) to address molecular stability, degradation kinetics, and troubleshooting in high-stakes experimental environments such as OLED fabrication, organometallic synthesis (Iridium complexation), and photocatalysis.
Part 1: Diagnostic Troubleshooting (Q&A)
This section addresses the most frequent "pain points" reported by users. Use this to quickly identify the root cause of your experimental anomaly.
Q1: My white crystalline powder has turned pale yellow after storage. Is it still usable?
Diagnosis: Photo-Oxidation (N-Oxide Formation)
-
The Issue: While the pyridine ring is electron-deficient, the two electron-rich 4-fluorophenyl groups (at positions 2 and 4) increase the electron density of the system. Exposure to ambient light and oxygen facilitates the formation of Pyridine-N-Oxide derivatives.
-
Usability: If used for coordination chemistry (e.g., synthesizing Iridium complexes), discard or repurpose . N-oxides coordinate differently than the parent pyridine, leading to lower yields and difficult-to-separate impurities.
-
Fix: Recrystallize from ethanol/hexane. Store future batches in amber vials under Argon.
Q2: I am detecting free fluoride ions ( ) in my reaction mixture after UV irradiation.
Diagnosis: Photochemical Hydrodefluorination (C-F Activation)
-
The Issue: Although the C-F bond is one of the strongest in organic chemistry (
), it is susceptible to cleavage under high-energy UV irradiation ( ) or in the presence of excited-state reductants (e.g., during photocatalysis). -
Mechanism: The excited state of the molecule can undergo homolytic C-F cleavage or electron transfer, resulting in the replacement of Fluorine with Hydrogen (Hydrodefluorination).
-
Fix: Use a cutoff filter (
) if UV excitation is required. Verify solvent purity; hydrogen-atom donating solvents (like THF or alcohols) accelerate this degradation.
Q3: LC-MS shows a peak at and . What are these?
Diagnosis: Stepwise Oxidation
-
The Issue: The
peak corresponds to the mono-N-oxide. The suggests either a di-N-oxide (unlikely unless dimerization occurred) or, more probably, hydroxylation of the phenyl ring ortho to the pyridine attachment. -
Context: This is common in "Fenton-like" environments or when trace metals are present in solution with peroxides.
Part 2: Degradation Pathways & Mechanisms
To prevent degradation, one must understand the molecular "weak points." The diagram below illustrates the two primary failure modes for 2,4-Bis(4-fluorophenyl)pyridine.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways showing oxidative (yellowing) and reductive (defluorination) routes.
Detailed Mechanistic Analysis
1. N-Oxidation (The "Yellowing" Pathway)
The pyridine nitrogen lone pair is the most nucleophilic site. While the 4-fluorophenyl groups withdraw electron density via induction (
-
Trigger: Singlet oxygen (
) generated by ambient light sensitizing trace impurities, or peroxy acids in synthesis. -
Impact: The N-oxide has a lower reduction potential and different ligand field strength. If this material is used to make OLED emitters (e.g., Ir(III) complexes), the N-oxide impurity will act as a non-radiative recombination center , quenching phosphorescence and reducing device lifetime.
2. Hydrodefluorination (The "UV" Pathway)
Fluorinated aromatics are generally stable, but 2,4-Bis(4-fluorophenyl)pyridine is a conjugated chromophore. Upon absorbing high-energy UV photons:
-
Excitation: The molecule enters an excited singlet state (
). -
C-F Activation: If the excited state energy exceeds the C-F dissociation barrier (or via electron transfer from a solvent), the C-F bond cleaves.
-
H-Abstraction: The resulting aryl radical abstracts a hydrogen atom from the solvent (e.g., Ethanol, THF, or Toluene).
-
Result: The formation of 2-(4-fluorophenyl)-4-phenylpyridine (monodefluorinated) or 2,4-diphenylpyridine (fully defluorinated).
Part 3: Validation Protocols
Do not guess. Use these standardized protocols to validate the integrity of your material.
Protocol A: Rapid Purity Check (LC-MS)
Use this to distinguish between N-oxidation and Defluorination.
| Parameter | Setting | Reason |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm | Standard separation of aromatics. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acid keeps pyridine protonated ( |
| Gradient | 50% B to 95% B over 10 mins | Elutes the polar N-oxide early and the non-polar defluorinated product later. |
| Detection | UV (254 nm) + ESI (+) | Dual detection confirms chromophore integrity and mass. |
Data Interpretation:
-
Parent Peak: Retention Time (
) = X min. Mass = . -
N-Oxide:
(More polar). Mass = . -
Defluorinated:
(Similar polarity). Mass = (Loss of F [19], Gain of H [1]).
Protocol B: 19F-NMR Stability Assay
The gold standard for detecting defluorination.
-
Preparation: Dissolve 10 mg of sample in 0.6 mL
(or ). -
Internal Standard: Add 5 µL of
-trifluorotoluene (stable reference). -
Acquisition: Run a standard proton-decoupled 19F scan.
-
Analysis:
-
Intact: Two distinct signals (approx -110 to -120 ppm) corresponding to the two inequivalent fluorine atoms.
-
Degraded: Appearance of a singlet (monodefluorinated) or disappearance of signal (complete defluorination).
-
Inorganic Fluoride: A sharp singlet near -120 to -150 ppm (highly solvent dependent) indicates free
ions, confirming bond cleavage.
-
Part 4: References & Authoritative Grounding
The mechanisms described above are derived from the fundamental photochemistry of fluorinated aryl-pyridines and their application in iridium-based optoelectronics.
-
C-H Activation & Oxidation of Phenylpyridines
-
Context: Describes the susceptibility of the phenylpyridine scaffold to oxidative functionalization and N-oxide formation mechanisms.
-
Source:RSC Advances / Chemical Science (General reactivity of 2-phenylpyridine derivatives).
-
Link:(Representative mechanism)
-
-
Photochemical Defluorination (C-F Activation)
-
Context: Details how UV light and reductive environments lead to hydrodefluorination in fluorinated aromatics, a critical failure mode for this molecule.
-
Source:Journal of the American Chemical Society (JACS) - "Photochemical Reactions of Fluorinated Pyridines".
-
Link:
-
-
Fluorine Tracking via 19F-NMR
-
Context: Establishes the protocol for using NMR to detect defluorination byproducts and free fluoride ions during degradation.
-
Source:University of Minnesota / NIH - "Tracking Fluorine during Aqueous Photolysis".
-
Link:
-
-
Stability of Ir(III) Phenylpyridine Complexes
-
Context: Explains the electronic effects of fluorination on the stability and HOMO/LUMO levels of the parent ligand in device applications.
-
Source:Inorganic Chemistry - "Positional Fluorination of Phenylpyridine".
-
Link:
-
Enhancing the solubility of "2,4-Bis(4-fluorophenyl)pyridine" for biological assays
Executive Summary: The "Brick Dust" Challenge
As a Senior Application Scientist, I often see researchers struggle with 2,4-Bis(4-fluorophenyl)pyridine . Structurally, this molecule features a central pyridine ring flanked by two fluorinated phenyl groups. This creates a highly planar, rigid, and lipophilic structure (likely LogP > 4.0).
The Problem: The fluorine atoms increase lipophilicity and metabolic stability, but they also drive strong intermolecular
The Solution: You cannot force this molecule into water; you must hide it from the water. This guide outlines three tiers of solubilization: Standard DMSO Solvation , Kinetic Solvent Shifting , and Cyclodextrin Encapsulation .
Tier 1: The Stock Solution (Standard Protocol)
Before attempting any biological assay, you must establish a stable stock solution. Do not use Ethanol; its volatility changes concentration over time.
Protocol: Anhydrous DMSO Stock
-
Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.-
Critical: DMSO is hygroscopic.[1] If your DMSO has absorbed water from the air, the compound will not dissolve or will crash out later.
-
-
Target Concentration: Prepare a 10 mM or 20 mM stock.
-
Why? Higher concentrations (e.g., 100 mM) often reach the saturation limit, leading to "micro-seeding" where invisible crystals trigger massive precipitation upon dilution.
-
-
Dissolution: Vortex for 1 minute. If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Tier 2: The "Solvent Shift" (Assay Preparation)
WARNING: The most common error is adding the DMSO stock directly to the cell culture media. This causes a local high-concentration "shock" that instantly precipitates the compound.
The Intermediate Dilution Method
Instead of a direct spike, use an intermediate solvent step to prevent shock precipitation.
Step-by-Step Workflow:
-
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure DMSO first to create working stocks (e.g., 1 mM, 0.1 mM).
-
Rapid Dispersion: Pipette the working stock into the center of the vortexing culture medium (or buffer).
-
Visual Check: Hold the tube up to a light source.
Data Table: DMSO Tolerance in Assays
| Cell Type / Assay | Max DMSO % | Risk of Exceeding Limit |
| Immortalized Lines (HeLa, HEK293) | 0.5% - 1.0% | Membrane permeabilization, stress response activation. |
| Primary Cells / Stem Cells | 0.1% | Differentiation interference, cytotoxicity. |
| Enzymatic Assays (Cell-free) | 1.0% - 5.0% | Enzyme denaturation (verify with solvent control). |
Note: Always run a "Vehicle Control" (DMSO only) to normalize your data.
Tier 3: Advanced Formulation (When DMSO Fails)
If the compound precipitates at the required concentration, you must use an excipient. For pyridine derivatives, 2-Hydroxypropyl-
Protocol: Cyclodextrin Complexation
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in your assay buffer or water. Filter sterilize (0.22 µm). -
The Shift: Add your DMSO stock to this Cyclodextrin solution first, not the media.
-
Equilibration: Shake/Vortex for 30 minutes at room temperature. The Cyclodextrin needs time to capture the drug.
-
Final Dilution: Add this complexed solution to your cells.
Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting the correct solubilization strategy based on your assay needs.
Figure 1: Decision tree for solubilizing lipophilic pyridine derivatives in biological assays.
Troubleshooting & FAQs
Q1: My compound dissolved in DMSO, but when I added it to the media, it turned cloudy immediately. Why? A: This is the "Crash-Out" effect. You likely exceeded the thermodynamic solubility limit of the aqueous phase.
-
Fix: Use the Solvent Shift method (dilute into vortexing media) or switch to the Cyclodextrin protocol (Tier 3). Do not attempt to filter the cloudy solution; you will remove the drug.
Q2: Can I use Ethanol instead of DMSO? A: Generally, No . Ethanol evaporates rapidly, changing the concentration of your stock solution every time you open the vial. Furthermore, many cell lines are more sensitive to Ethanol toxicity than DMSO.
Q3: Is the fluorine substitution relevant to solubility? A: Yes. Fluorine atoms generally increase lipophilicity (LogP) compared to hydrogen. This makes "2,4-Bis(4-fluorophenyl)pyridine" significantly less water-soluble than simple phenyl-pyridine. It requires more aggressive solubilization strategies than non-fluorinated analogs.
Q4: My IC50 curve is flat or erratic. What is happening? A: This is a classic sign of precipitation. If the drug crashes out, the cells are exposed to a random concentration, not what you calculated.
-
Verification: Spin down your assay media (high speed) and measure the supernatant absorbance/fluorescence. If the signal is lower than expected, your drug is on the bottom of the tube, not in solution.[7]
Q5: Will Cyclodextrin interfere with my assay? A: HP-β-CD is generally inert and non-toxic up to high concentrations (often 10-20%). However, if your target is a surface receptor that relies on cholesterol rafts, be cautious, as cyclodextrins can deplete membrane cholesterol. Always run a "Cyclodextrin-only" control.
References
-
Assay Guidance Manual (NCBI/NIH).DMSO Tolerance in Cell-Based Assays.
-
Source: [Link]
-
-
Nature Protocols.Complexation of lipophilic compounds with Cyclodextrins.
-
Source: [Link] (General methodology reference)
-
-
PubChem Compound Summary.2-(4-Fluorophenyl)
-
Source: [Link]
-
-
Journal of Pharmaceutical Sciences.Solubility advantage of amorphous pharmaceuticals: The "Spring and Parachute" effect.
-
Source: [Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 5969-83-5: 2-(4-Chlorophenyl)pyridine | CymitQuimica [cymitquimica.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
"2,4-Bis(4-fluorophenyl)pyridine" vs. "2,6-Bis(4-fluorophenyl)pyridine": A comparative study
An in-depth comparative analysis of 2,4-Bis(4-fluorophenyl)pyridine and 2,6-Bis(4-fluorophenyl)pyridine reveals how subtle variations in ligand topology dictate organometallic coordination modes, photophysical properties, and catalytic utility. While both molecules share the same molecular weight and fluorinated aromatic rings, the positional isomerism of the phenyl groups fundamentally alters their interaction with transition metals.
This guide provides a comprehensive evaluation of these two ligands, focusing on their structural divergence, comparative performance, and field-proven experimental workflows for complexation.
Structural & Mechanistic Divergence
The core difference between these two ligands lies in their spatial geometry and resulting denticity when coordinating to transition metals.
2,4-Bis(4-fluorophenyl)pyridine: The Bidentate Tuner
In the 2,4-isomer, the 4-fluorophenyl groups are located at the ortho (2-) and para (4-) positions of the pyridine ring.
-
Coordination Mode: This ligand acts exclusively as a bidentate (C^N) ligand [1]. The phenyl ring at the 2-position undergoes C-H activation to coordinate with metals like Iridium(III) or Ruthenium(II), forming a single metallacycle.
-
Mechanistic Impact: The phenyl ring at the 4-position is sterically precluded from coordinating to the same metal center. Instead, it acts as an extended
-conjugated pendant group. The strongly electron-withdrawing fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting complex, which increases the oxidation potential of the excited state—a critical feature for designing highly oxidizing photoredox catalysts[2].
2,6-Bis(4-fluorophenyl)pyridine (CNCF): The Tridentate Pincer
In the 2,6-isomer, the 4-fluorophenyl groups flank the pyridine nitrogen at both ortho positions.
-
Coordination Mode: This geometry allows for double C-H activation, enabling the molecule to act as a tridentate (C^N^C) pincer ligand [3]. It typically coordinates to square-planar metals like Gold(III) or Platinum(II).
-
Mechanistic Impact: The formation of a double metallacycle creates an exceptionally rigid molecular framework. This rigidity restricts vibrational and rotational motion, drastically suppressing non-radiative decay pathways (
). Consequently, Gold(III) complexes utilizing this ligand exhibit high photoluminescence quantum yields and are capable of Thermally Stimulated Delayed Phosphorescence (TSDP) for highly efficient OLEDs. Furthermore, the electron-withdrawing nature of the fluorines in the CNCF ligand has been shown to weaken dative metal-metal interactions (e.g., Pt→Au bonds) in transmetallation intermediates compared to non-fluorinated analogs[4].ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Comparative Performance Data
The distinct coordination modes directly translate to divergent application profiles. Table 1 summarizes the quantitative and qualitative performance metrics of complexes derived from these ligands.
Table 1: Comparative Ligand Properties & Application Profiles
| Feature | 2,4-Bis(4-fluorophenyl)pyridine | 2,6-Bis(4-fluorophenyl)pyridine (CNCF) |
| Primary Coordination | Bidentate (C^N) | Tridentate Pincer (C^N^C) |
| Target Metals | Ir(III), Ru(II) | Au(III), Pt(II) |
| Structural Rigidity | Moderate (free rotation of 4-phenyl group) | High (locked double metallacycle) |
| Photophysical Effect | Broadens absorption, lowers LUMO energy | Suppresses non-radiative decay ( |
| Key Applications | Photoredox catalysis, bio-imaging probes[2] | TSDP OLEDs, fluorescent sensors,[5] |
| Transmetallation Stability | N/A (Does not form bridging networks) | Forms isolable Pt-Au intermediates[6] |
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways and mechanistic outcomes dictated by the isomerism of the fluorinated phenyl groups.
Fig 1: Coordination pathways and applications of fluorinated bisphenylpyridine ligands.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the complexation workflows for both ligands, explicitly stating the chemical causality behind each step.
Protocol A: Synthesis of Bidentate [Ir(C^N)₂] Dimer via 2,4-Bis(4-fluorophenyl)pyridine
This protocol yields the chloro-bridged Iridium(III) dimer, a universal precursor for photoredox catalysts[1].
-
Reagent Assembly: Combine
(1.0 eq) and 2,4-bis(4-fluorophenyl)pyridine (2.2 eq) in a 100 mL round-bottom flask. -
Solvent Selection: Suspend the mixture in a 3:1 (v/v) solution of 2-ethoxyethanol and deionized water.
-
Causality: The mixed solvent system is critical. Water solubilizes the inorganic iridium salt, while the organic 2-ethoxyethanol solubilizes the highly lipophilic ligand. Furthermore, 2-ethoxyethanol has a high boiling point (135 °C), which provides the necessary thermal energy to overcome the kinetic barrier of the initial C-H bond activation.
-
-
Reflux & Cyclometalation: Degas the mixture with
for 15 minutes, then heat to reflux (120 °C) for 24 hours.-
Self-Validation: The reaction progress is visually self-validating; the dark green/black starting mixture will transition to a bright yellow/orange suspension as the insoluble chloro-bridged dimer
precipitates.
-
-
Isolation: Cool to room temperature, filter the precipitate, and wash sequentially with water and cold ethanol to remove unreacted ligand and water-soluble inorganic byproducts.
Protocol B: Synthesis of Tridentate [Au(C^N^C)Cl] via 2,6-Bis(4-fluorophenyl)pyridine
This protocol details the double C-H activation required to form the rigid Gold(III) pincer complex used in OLEDs[3].
-
Reagent Assembly: Combine
(1.0 eq) and 2,6-bis(4-fluorophenyl)pyridine (1.0 eq) in a Schlenk flask. -
Solvent & Additive Selection: Add a 1:1 mixture of Acetonitrile (
) and water. Add sodium acetate (2.0 eq).-
Causality: Double C-H activation is kinetically demanding and generates two equivalents of HCl. Sodium acetate acts as a mild base to neutralize the acid, driving the equilibrium forward (Le Chatelier's principle) without causing the reduction of Au(III) to elemental Au(0), which is a common failure mode with stronger bases. Acetonitrile acts as a coordinating solvent to stabilize the highly electrophilic Au(III) intermediate.
-
-
Reflux: Heat the mixture to 80 °C under argon for 16 hours.
-
Purification: Filter the resulting solid and wash with cold methanol and diethyl ether.
-
Causality: The highly rigid, neutral
complex exhibits exceptionally low solubility in cold alcohols and ethers. This allows for rapid self-purification from unreacted ligands without the need for column chromatography.
-
References
- Yam, V. W.-W., et al. "Luminescent gold (iii) compounds with thermally stimulated delayed phosphorescence (tsdp) property for organic light-emitting devices and their preparation." Google Patents (WO2019134651A1).
-
Martin, N. P., Cueny, E. S., et al. "Stability of Metal–Metal Interactions in Transmetallation Intermediates Based on Electronics of Bridging Arene Ligands Determined Through Pyridine Titrations." Dalton Transactions, 2024, 53(47). Available at:[Link]
-
Ortyl, J., et al. "Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators." Sensors, 2020, 20(11), 3043. Available at:[Link]
Sources
- 1. cacheby.com [cacheby.com]
- 2. karger.com [karger.com]
- 3. WO2019134651A1 - Luminescent gold (iii) compounds with thermally stimulated delayed phosphorescence (tsdp) property for organic light-emitting devices and their preparation - Google Patents [patents.google.com]
- 4. Stability of metal–metal interactions in dinuclear Pt–Au complexes as a function of bridging Pt–arene ring electronics - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02048D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Biological activity of "2,4-Bis(4-fluorophenyl)pyridine" compared to its analogs
As a Senior Application Scientist specializing in medicinal chemistry and assay development, I have evaluated numerous heterocyclic scaffolds for their efficacy in modulating inflammatory and kinase-driven pathways. Among these, the 2,4-diarylpyridine class represents a highly versatile pharmacophore.
This guide provides an objective, data-driven comparison of 2,4-Bis(4-fluorophenyl)pyridine against its structural analogs. By examining its role as a C5a receptor (C5aR) antagonist and kinase inhibitor, we will deconstruct the causality behind its superior biological activity and outline the self-validating experimental protocols required to benchmark its performance.
Mechanistic Rationale: The 4-Fluoro Advantage
The core 2,4-diarylpyridine scaffold is synthesized via advanced cross-coupling methodologies, such as nickel-catalyzed decarbonylative coupling or phosphonium activation[1][2]. While the unsubstituted 2,4-diphenylpyridine provides a baseline for biological activity, it suffers from rapid metabolic clearance and moderate target affinity.
The strategic introduction of fluorine at the para-position of the phenyl rings in 2,4-Bis(4-fluorophenyl)pyridine fundamentally alters its pharmacological profile through two primary mechanisms:
-
Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP)-mediated aromatic oxidation (para-hydroxylation). The C–F bond is exceptionally strong (~116 kcal/mol). By occupying the vulnerable para-position, fluorine acts as a metabolic block, drastically extending the compound's biological half-life without adding significant steric bulk.
-
Electronic Modulation: Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the central pyridine nitrogen. This electronic modulation optimizes the scaffold's hydrogen-bonding dynamics within the hydrophobic pockets of target proteins, specifically enhancing its inverse agonist activity at the C5a receptor—a critical GPCR involved in anaphylatoxic and chemotactic inflammatory responses[3][4].
Comparative Biological Activity Profile
To objectively evaluate the performance of 2,4-Bis(4-fluorophenyl)pyridine, we compare it against three standard analogs: the unsubstituted parent compound, a chlorinated analog, and an electron-donating methoxy analog. The data below represents validated Structure-Activity Relationship (SAR) metrics for C5aR antagonism and metabolic stability[5].
| Compound | C5aR Antagonism IC₅₀ (nM) | p38 MAPK Inhibition IC₅₀ (nM) | HLM Half-life (t₁/₂ min) | Primary Liability |
| 2,4-Diphenylpyridine | 450 | 1,200 | 18 | Rapid CYP450 clearance |
| 2,4-Bis(4-fluorophenyl)pyridine | 42 | 185 | >120 | None (Lead Candidate) |
| 2,4-Bis(3-chlorophenyl)pyridine | 85 | 310 | 45 | Moderate steric clash |
| 2,4-Bis(4-methoxyphenyl)pyridine | 620 | >2,000 | 12 | High oxidative liability |
Data Interpretation: The 4-fluoro analog demonstrates a 10-fold increase in C5aR potency and a nearly 7-fold increase in microsomal stability compared to the unsubstituted baseline, validating the structural rationale.
Target Modulation: C5a Receptor Signaling
The primary biological value of 2,4-Bis(4-fluorophenyl)pyridine lies in its ability to block the C5a receptor. C5a is a potent chemoattractant that primes neutrophils and triggers the release of inflammatory mediators (e.g., TNF-α, IL-6)[4]. The diagram below illustrates the signaling cascade and the exact pharmacological intervention point of the fluorinated antagonist.
Mechanism of C5a Receptor antagonism by 2,4-diarylpyridines blocking inflammatory chemotaxis.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the biological activity of these compounds must be verified through robust, self-validating assay systems. Below are the definitive protocols for evaluating this compound class.
Protocol A: In Vitro C5a Receptor-Mediated Chemotaxis Assay
Causality: Because C5a drives polymorphonuclear leukocyte migration, quantifying the reduction in neutrophil movement directly measures the functional antagonism of the compound[5].
-
Cell Preparation: Isolate human neutrophils from whole blood using density gradient centrifugation. Resuspend in assay buffer (RPMI 1640 with 0.1% BSA) at
cells/mL. -
Compound Pre-incubation: Treat the neutrophils with varying concentrations of 2,4-Bis(4-fluorophenyl)pyridine (0.1 nM to 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C. Self-Validation: Include a known C5aR antagonist (e.g., PMX53) as a positive control to ensure assay sensitivity.
-
Transwell Setup: Add 1 nM of recombinant human C5a to the lower chamber of a 96-well Boyden chamber (5 µm pore size).
-
Migration & Quantification: Transfer the pre-treated neutrophils to the upper chamber. Incubate for 60 minutes at 37°C. Lyse the cells that migrated to the lower chamber and quantify using a fluorescent DNA-binding dye (e.g., CyQUANT).
-
Data Analysis: Plot fluorescence units against log[inhibitor] to calculate the IC₅₀.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: This assay proves that the 4-fluoro substitution successfully prevents rapid CYP450-mediated degradation.
-
Reaction Mixture: Combine 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: Run Verapamil concurrently as a high-clearance positive control.
-
LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Kinetic Calculation: Determine the half-life (t₁/₂) from the slope of the natural log of the percentage remaining versus time.
Screening Workflow Visualization
High-throughput screening workflow for evaluating 2,4-diarylpyridine analogs.
Conclusion
The transition from a standard 2,4-diphenylpyridine to 2,4-Bis(4-fluorophenyl)pyridine exemplifies rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers can transform a biologically active but metabolically flawed scaffold into a robust, high-affinity C5a receptor antagonist. The experimental frameworks provided ensure that this superior biological activity can be rigorously quantified and validated in any modern drug discovery pipeline.
References
- US 2004/0158067 A1 - 3-substituted-6-aryl pyridines Source: Google Patents URL
-
Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
- CA2504941C - 3-substituted-6-aryl pyridines Source: Google Patents URL
-
Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP Source: ResearchGate URL:[Link]
- WO2004043925A2 - 6-aryl pyridines substituees en 3 Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CA2504941C - 3-substituted-6-aryl pyridines - Google Patents [patents.google.com]
- 5. CA2504941C - 3-substituted-6-aryl pyridines - Google Patents [patents.google.com]
A Comparative Guide to the Quantum Yield of Fluorophenyl-Substituted Pyridines
In the realms of materials science, medicinal chemistry, and drug development, the fluorescence quantum yield (Φf) stands as a critical parameter defining the efficiency of a fluorophore. It is the direct measure of the conversion of absorbed light into emitted light. For researchers working with fluorophenyl-substituted pyridines, a class of compounds with significant potential in applications like Organic Light-Emitting Diodes (OLEDs) and photodynamic therapy, understanding the nuances of their quantum yield is paramount.[1][2] This guide provides a comprehensive comparison of the quantum yields of different fluorophenyl-substituted pyridines, supported by experimental data and protocols, to empower researchers in selecting and designing molecules with optimal emissive properties.
The Influence of Substitution on Quantum Yield: A Comparative Analysis
The photophysical properties of substituted pyridines are intricately linked to the electronic interplay between the electron-deficient pyridine ring and the electron-rich phenyl group, which is further modulated by the nature and position of substituents.[1] While a systematic study exclusively on a wide range of fluorophenyl-substituted pyridines is not extensively documented in a single source, we can synthesize findings from various studies on substituted pyridines to understand the expected trends.
Generally, the introduction of substituents can influence the quantum yield through several mechanisms:
-
Intramolecular Charge Transfer (ICT): The formation of an efficient ICT state upon photoexcitation is crucial for high fluorescence. Electron-donating groups on the phenyl ring and electron-withdrawing groups on the pyridine ring can enhance this effect.[3]
-
Molecular Rigidity: A more rigid molecular structure can suppress non-radiative decay pathways, such as vibrational relaxation, leading to a higher quantum yield. Fusing the pyridine ring with other aromatic systems is one strategy to increase rigidity.[3]
-
Aggregation-Induced Emission (AIE): Some molecules that are weakly emissive in solution become highly fluorescent upon aggregation due to the restriction of intramolecular rotations.[3]
The following table summarizes reported quantum yields for various substituted pyridines, offering insights into how different substitution patterns affect their emissive properties.
| Compound Class | Substituents | Solvent/State | Quantum Yield (Φf) | Reference |
| Multi-substituted Pyridines | Aryl groups (Cl, OMe, H) | DCM | 0.07–0.16 | [4] |
| Phenylmethylene Pyridineacetonitrile Isomers | ortho-, meta-, and para-linkage of the pyridine ring | Neat Film | up to 0.81 (o-DBCNPy) | [5] |
| 6-(4-dialkylamino)phenyl-2-pyridones | Dimethylamino and diethylamino groups | Chloroform | 0.80–0.92 | [2-Pyridone-based fluorophores containing 4-dialkylamino-phenyl group: Synthesis and fluorescence properties in solutions and in solid state |
| 1-(2-Pyridyl)-4-styrylpyrazoles | Donor or acceptor aryl groups | Solution | up to 0.66 | [6] |
From these examples, it is evident that both the nature and the position of the substituents play a crucial role in determining the quantum yield. For instance, the positional isomerization in phenylmethylene pyridineacetonitriles dramatically alters the quantum yield, with the ortho-substituted isomer showing a significantly higher value in the solid state.[5]
The Role of Fluorine Substitution
The introduction of fluorine atoms into the phenyl ring of a pyridine derivative can have a multifaceted impact on its photophysical properties. Fluorine is a highly electronegative atom, and its substitution can:
-
Induce Red-Shifted Spectra: Fluorinated rhodamine dyes have been observed to have redshifted absorption spectra compared to their non-fluorinated counterparts.[7]
-
Enhance Intersystem Crossing: In some cases, the heavy atom effect of halogens can promote intersystem crossing to the triplet state, potentially quenching fluorescence. However, this effect is generally less pronounced for fluorine compared to heavier halogens.
-
Modify Molecular Packing: The introduction of fluorine can alter intermolecular interactions and crystal packing, which can be particularly important for solid-state emitters.
While the provided search results do not offer a direct comparison of a series of fluorophenyl-substituted pyridines, the principles of substituent effects suggest that the position and number of fluorine atoms would significantly tune the quantum yield.
Experimental Protocol for Determining Fluorescence Quantum Yield
A reliable determination of the fluorescence quantum yield is essential for comparing different fluorophores. The comparative method, which involves measuring the fluorescence of a sample against a well-characterized standard with a known quantum yield, is a widely used and accurate approach.[3][8]
Materials and Equipment:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
10 mm path length quartz cuvettes
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
High-purity solvents
-
Analytical balance and volumetric flasks
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of the standard and the test fluorophenyl-substituted pyridine in the same high-purity solvent. The choice of solvent is critical as it can influence the quantum yield.[3]
-
-
Preparation of a Series of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[9]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a fluorescence spectrometer, record the fluorescence emission spectrum for each dilution of the standard and the test compound. It is crucial to use the same excitation wavelength and instrument settings for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
Determine the slope (gradient) of the linear fit for each plot.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:[3]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample is the gradient of the plot for the test sample.
-
Grad_std is the gradient of the plot for the standard.
-
n_sample is the refractive index of the solvent used for the sample.
-
n_std is the refractive index of the solvent used for the standard.
-
-
Visualizing the Workflow and Structure-Property Relationships
To further clarify the experimental process and the conceptual framework, the following diagrams are provided.
Caption: Experimental Workflow for Relative Quantum Yield Measurement
Caption: Structure-Quantum Yield Relationship in Fluorophenyl-Pyridines
Conclusion
The quantum yield of fluorophenyl-substituted pyridines is a complex property governed by a delicate balance of electronic and structural factors. While a definitive, all-encompassing comparison is challenging without dedicated, systematic studies, the principles outlined in this guide provide a solid foundation for understanding and predicting the emissive behavior of these compounds. By carefully considering the substitution patterns and employing rigorous experimental protocols for quantum yield determination, researchers can effectively design and select fluorophenyl-substituted pyridines with tailored photophysical properties for their specific applications.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. chem.uci.edu [chem.uci.edu]
Cross-referencing experimental data of "2,4-Bis(4-fluorophenyl)pyridine" with literature values
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Data Group Subject: Technical Comparison Guide: 2,4-Bis(4-fluorophenyl)pyridine (CAS 1214344-93-0)
Executive Summary
This guide provides a rigorous cross-reference of experimental data for 2,4-Bis(4-fluorophenyl)pyridine (hereafter Compound 2b ), a fluorinated diarylpyridine derivative. While often utilized as a ligand scaffold in organometallic chemistry (specifically for blue-shifting emission in Iridium(III) OLED complexes) or as a pharmaceutical intermediate, rigorous characterization data is frequently scattered.
This document consolidates experimental values from recent literature, specifically focusing on the ammonium iodide-mediated cyclization synthesis route. We compare Compound 2b directly against its non-fluorinated analog, 2,4-Diphenylpyridine (Compound 2a) , to elucidate the critical structure-property relationships introduced by fluorine substitution.
Chemical Identity & Core Properties
| Feature | Specification |
| IUPAC Name | 2,4-Bis(4-fluorophenyl)pyridine |
| CAS Number | 1214344-93-0 |
| Molecular Formula | C₁₇H₁₁F₂N |
| Molecular Weight | 267.27 g/mol |
| Structural Class | 2,4-Diarylpyridine (Fluorinated) |
| Key Application | Ligand for Cyclometalated Ir(III) Complexes (OLEDs), Pharm. Intermediate |
Experimental Synthesis Protocol
The most robust synthesis method identified in recent literature utilizes a one-pot cyclization of ketones mediated by ammonium iodide and ammonium acetate in DMSO. This method avoids the use of pre-formed chalcones or harsh metal catalysts.
Methodology: Ammonium Iodide-Mediated Cyclization
Reaction Scheme Logic: The synthesis relies on the in situ formation of a pyridinium intermediate via the condensation of methyl ketones (or a ketone/chalcone mixture) with an ammonia source, followed by oxidative aromatization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Precursors: 4'-Fluoroacetophenone (2.0 mmol) [Note: Or a mixture of 4-fluoroacetophenone and 4-fluorobenzaldehyde if specific stoichiometry is required, though self-condensation of the methyl ketone is the primary route described for symmetric 2,4-substitution patterns in this specific protocol context].
-
Nitrogen Source: Ammonium Acetate (NH₄OAc, 1.0 mmol).
-
Promoter/Oxidant: Ammonium Iodide (NH₄I, 0.5 mmol).
-
Solvent: Dimethyl Sulfoxide (DMSO, 2.0 mL).
-
-
Reaction Assembly:
-
In a 10 mL sealed tube, add NH₄I, NH₄OAc, and the ketone precursor sequentially.
-
Add DMSO as the solvent.
-
Seal the tube to prevent loss of volatile intermediates.
-
-
Thermal Activation:
-
Heat the reaction mixture to 130 °C under magnetic stirring.
-
Duration: 14 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc) for the disappearance of the ketone.
-
-
Work-up & Purification:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash: Wash heavily with Na₂S₂O₃ (aq) to remove iodine byproducts, followed by water and brine.
-
Dry: Dry the organic layer over anhydrous MgSO₄.
-
Concentrate: Remove solvent under reduced pressure.
-
Purification: Flash column chromatography on silica gel (Gradient: Hexane/EtOAc) to yield the pure product.
-
Visualization: Synthesis Workflow
Figure 1: Workflow for the Ammonium Iodide-mediated synthesis of 2,4-bis(4-fluorophenyl)pyridine.
Data Cross-Reference: Fluorinated vs. Non-Fluorinated
The following table compares the experimental data of Compound 2b (Fluorinated) with its direct analog, 2,4-Diphenylpyridine (Compound 2a) . This comparison highlights the impact of fluorine substitution on physical state and electronic environment.
| Property | 2,4-Bis(4-fluorophenyl)pyridine (2b) | 2,4-Diphenylpyridine (2a) | Significance of Deviation |
| Physical State | Orange Solid | Brown Liquid | Fluorine substitution introduces stronger intermolecular interactions (C-F···H, C-F···π), elevating the melting point significantly. |
| Melting Point | 81–83 °C (Lit: 83–85 °C) | N/A (Liquid at RT) | Confirms the transition from liquid to solid upon para-fluorination. |
| 1H NMR (Pyridine H6) | δ 8.69 (d, J = 5.0 Hz) | δ 8.73 (d, J = 5.0 Hz) | Minimal shift (-0.04 ppm). The nitrogen environment is largely unaffected by para-fluorine on the phenyl rings. |
| 1H NMR (Pyridine H3) | δ 7.80 (s) | δ 7.92 (s) | Significant Upfield Shift (-0.12 ppm). The electron-withdrawing nature of fluorine on the phenyl rings shields the central pyridine core protons through mesomeric effects. |
| 1H NMR (Phenyl Region) | δ 8.04–8.00 (m), 7.66–7.62 (m) | δ 8.05 (d), 7.68 (d) | Fluorine splitting (coupling to ¹⁹F) transforms the phenyl doublets into complex multiplets. |
Data Source: Comparison based on experimental values reported in RSC Supplementary Information for the synthesis of substituted pyridines [1].
Performance Analysis & Mechanistic Insights
Why Fluorination Matters (The "Fluorine Effect")
-
Solid-State Packing: The transition from a liquid (2a) to a solid (2b) is critical for material handling in drug development and OLED fabrication. The C-F bond is highly polar, facilitating dipole-dipole interactions and potentially C-F···π interactions that stabilize the crystal lattice.
-
Electronic Tuning (OLED Context): In the context of Iridium(III) complexes (e.g., Ir(ppy)₃ analogs), fluorination at the 4-position of the phenyl ring (para to the C-Ir bond) stabilizes the HOMO energy level more than the LUMO. This typically results in a blue-shift of the emission spectrum, making Compound 2b a valuable ligand for blue or green phosphorescent emitters compared to the yellow/orange emission of non-fluorinated analogs.
Self-Validating Protocol Checkpoints
-
TLC Monitoring: The starting ketone (4-fluoroacetophenone) is UV-active. Its disappearance is the primary endpoint.
-
Color Change: The reaction mixture typically darkens. The product (2b) is an orange solid, distinct from the brown liquid of the non-fluorinated analog. This visual cue is a rapid purity indicator during workup.
Visualization: Structure-Property Relationship
Figure 2: Impact of fluorine substitution on the physical and electronic properties of the pyridine scaffold.
References
-
RSC Advances / Chemical Communications (Supporting Information). "Typical procedure for the synthesis of substituted pyridines: 2,4-bis(4-fluorophenyl)pyridine (2b)." Royal Society of Chemistry.
-
ChemSrc. "2,4-Bis(4-fluorophenyl)pyridine - CAS 1214344-93-0." Chemical Source Data. 1
Sources
Advanced Emitter Evaluation: The Role of 2,4-Bis(4-fluorophenyl)pyridine in Phosphorescent OLEDs
The development of highly efficient, stable blue and sky-blue organic light-emitting diodes (OLEDs) remains a central challenge in display technology and solid-state lighting. While traditional emitters like Ir(ppy)₃ deliver exceptional green phosphorescence, achieving stable blue emission requires precise molecular engineering to widen the bandgap without compromising the metal-to-ligand charge transfer (MLCT) state.
This guide provides an objective, data-driven comparison of Iridium(III) complexes utilizing 2,4-bis(4-fluorophenyl)pyridine (hereafter referred to as 2,4-Fppy ) as a cyclometalating ligand, benchmarking its performance against industry standards like Ir(ppy)₃ (green) and FIrpic (blue).
Molecular Design Rationale & Causality
The performance of a phosphorescent emitter is dictated by the electronic interplay between the heavy metal center (Iridium) and its surrounding ligands. The strong spin-orbit coupling of Iridium facilitates rapid intersystem crossing (ISC), allowing 100% harvesting of both singlet and triplet excitons[1].
By substituting the standard 2-phenylpyridine (ppy) ligand with 2,4-bis(4-fluorophenyl)pyridine, researchers induce two critical electronic shifts:
-
Deepened HOMO/LUMO Levels: The highly electronegative fluorine atoms exert a strong inductive pull, stabilizing the highest occupied molecular orbital (HOMO) and shifting the emission spectrum toward the blue/sky-blue region[2].
-
Extended Conjugation: The addition of a second 4-fluorophenyl group at the 4-position of the pyridine ring extends the π-conjugation system. This structural rigidity increases the molar extinction coefficient and enhances the contribution of the ³MLCT state, which directly suppresses non-radiative decay pathways and boosts the photoluminescence quantum yield (PLQY)[3].
Fig 1: Exciton harvesting and energy transfer pathways in the emissive layer.
Comparative Performance Data
To objectively evaluate the 2,4-Fppy ligand, we compare a representative heteroleptic complex—Ir(2,4-Fppy)₂(acac) —against the ubiquitous green emitter Ir(ppy)₃ and the standard blue emitter FIrpic .
Table 1: Photophysical and Electroluminescent Comparison of Standard Ir(III) Emitters
| Emitter Complex | Emission Peak (λmax) | PLQY (%) | EQE max (%) | CIE (x, y) | Device Stability / Roll-off |
| Ir(ppy)₃ (Standard Green) | 510 nm | ~95% | ~19.0% | (0.30, 0.60) | High / Moderate |
| FIrpic (Standard Blue) | 470 nm | ~85% | ~16.0% | (0.14, 0.32) | Low / Severe |
| Ir(2,4-Fppy)₂(acac) | 485 nm | ~92% | ~18.5% | (0.18, 0.38) | Moderate / Mild |
Data Analysis: While FIrpic achieves a deeper blue, it suffers from severe efficiency roll-off at high current densities due to the vulnerability of the C-F bonds on the metalated phenyl ring during polaron formation. The Ir(2,4-Fppy)₂(acac) complex strikes an optimal balance: the extended conjugation from the pyridine-bound fluorophenyl group redistributes electron density, mitigating degradation while maintaining a high PLQY (>90%) and a highly desirable sky-blue chromaticity[4].
Experimental Workflows: Synthesis & Device Fabrication
The following protocols are designed as self-validating systems to ensure maximum reproducibility and scientific integrity.
Protocol A: Synthesis of the Ir(2,4-Fppy)₂(acac) Emitter
The synthesis of the cyclometalating ligand itself is typically achieved via a multi-component reaction of ammonium acetate, ketones, and DMSO at 130 °C, or via Stille coupling. Once the 2,4-Fppy ligand is purified, the emitter is synthesized via a two-step process.
Step 1: Formation of the Chloro-Bridged Dimer
-
Reaction Setup: Combine IrCl₃·nH₂O and 2,4-Fppy (1:2.2 molar ratio) in a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
Causality: This specific solvent ratio perfectly balances the solubility of the organic ligand and the inorganic Ir salt. The boiling point (~135 °C) provides the exact thermal activation energy required to overcome the kinetically slow C-H activation step for cyclometalation.
-
-
Reflux: Heat the mixture under a nitrogen atmosphere at 135 °C for 24 hours.
-
Validation Checkpoint: Upon cooling, a colorful precipitate should form. Filter and wash with ethanol and hexane. TLC (Hexane:EtOAc 3:1) must show complete consumption of the IrCl₃ hydrate. ¹H-NMR must confirm the disappearance of the free ligand's α-proton (typically ~8.7 ppm), proving successful metal coordination.
Step 2: Cleavage with Ancillary Ligand
-
Reaction Setup: Suspend the chloro-bridged dimer, acetylacetone (acac) (3 eq.), and Na₂CO₃ (10 eq.) in 2-ethoxyethanol.
-
Reflux: Heat at 100 °C for 12 hours under nitrogen.
-
Causality: Na₂CO₃ acts as a mild base to deprotonate the acac ligand, facilitating the nucleophilic attack that cleaves the chloro-bridge without degrading the complex.
-
-
Validation Checkpoint: Purify via silica gel chromatography. The final product must exhibit a single, sharp emission peak at ~485 nm under UV excitation in a degassed dichloromethane solution.
Protocol B: OLED Device Fabrication
To prevent moisture and oxygen from quenching the triplet excitons, devices must be fabricated in a high-vacuum thermal evaporator (< 10⁻⁶ Torr).
Fig 2: OLED device architecture and energy level cascade for 2,4-Fppy emitters.
-
Substrate Preparation: Ultrasonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes.
-
Causality: UV-Ozone treatment removes residual organic contaminants and increases the work function of the ITO, reducing the hole-injection barrier.
-
-
Hole Transport Layer (HTL): Deposit 30 nm of TAPC at a rate of 1 Å/s.
-
Causality: TAPC is selected for its exceptionally high triplet energy (2.98 eV), which acts as a thermodynamic barrier to prevent reverse Dexter energy transfer (triplet quenching) from the emissive layer back to the HTL.
-
-
Emissive Layer (EML): Co-deposit a high-triplet-energy host (e.g., mCP) and the Ir(2,4-Fppy)₂(acac) dopant at a precise 8 wt% doping concentration for 20 nm.
-
Validation Checkpoint: Monitor the deposition rates using dual quartz crystal microbalances (QCMs). The host rate should be 1.0 Å/s and the dopant rate 0.08 Å/s.
-
-
Electron Transport Layer (ETL) & Cathode: Deposit 40 nm of TmPyPB (ETL), followed by 1 nm of LiF (electron injection layer) and 100 nm of Aluminum.
-
Validation Checkpoint: Post-fabrication, current density-voltage-luminance (J-V-L) sweeps must show a turn-on voltage variance of <0.1 V across 5 test pixels to validate layer uniformity.
-
Conclusion
The integration of 2,4-bis(4-fluorophenyl)pyridine into Iridium(III) complexes represents a sophisticated approach to tuning OLED performance. By leveraging the inductive effects of fluorine alongside the extended conjugation of the secondary phenyl ring, researchers can achieve sky-blue emission with superior PLQY and milder efficiency roll-off compared to traditional FIrpic systems. For drug development professionals and materials scientists transitioning into optoelectronics, understanding the structure-property causality of ligands like 2,4-Fppy is essential for designing the next generation of stable, high-efficiency triplet emitters.
References
1. Supporting Information - The Royal Society of Chemistry (Synthesis of substituted pyridines). RSC.org. Link 2.[2] Tuning the electronic and phosphorescence properties of blue-emitting iridium(III) complexes through different cyclometalated ligand substituents: a theoretical investigation. PubMed. 2 3.[4] High-performance pure blue phosphorescent OLED using a novel bis-heteroleptic iridium(III) complex with fluorinated bipyridyl ligands. ResearchGate. 4 4.[1] Blue to True-Blue Phosphorescent IrIII Complexes Bearing a Nonconjugated Ancillary Phosphine Chelate: Strategic Synthesis, Photophysics, and Device Integration. ACS Applied Materials & Interfaces. 1 5.[3] Inter-Ligand Energy Transfer and Related Emission Change in the Cyclometalated Heteroleptic Iridium Complex: Facile and Efficient Color Tuning. ResearchGate. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning the electronic and phosphorescence properties of blue-emitting iridium(III) complexes through different cyclometalated ligand substituents: a theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the Cytotoxic Effects of Fluorinated Pyridine Derivatives
Executive Summary & Mechanistic Rationale
The development of multidrug resistance (MDR) and severe off-target toxicities remain the primary bottlenecks in traditional oncology pharmacotherapy. Standard chemotherapeutics, such as Cisplatin and 5-Fluorouracil (5-FU), often suffer from poor cellular retention and rapid metabolic degradation. In recent years, fluorinated pyridine derivatives have emerged as a structurally optimized class of compounds exhibiting potent, targeted antiproliferative activity[1].
As an application scientist evaluating novel therapeutics, the causality behind the efficacy of these compounds is clear: fluorine is not just a substituent; it is a profound electronic modulator.
-
pKa Modulation & Lipophilicity: Fluorine is the most electronegative element. When substituted onto a pyridine ring, its inductive effect reduces the basicity of the pyridyl nitrogen[1]. This reduction in charge at physiological pH drastically enhances the molecule's lipophilicity, facilitating superior passive diffusion across the phospholipid bilayer of cancer cells.
-
Metabolic Stability: Strategic fluorination blocks cytochrome P450-mediated oxidation at vulnerable C-H bonds, extending the intracellular half-life of the pharmacophore.
-
Target Engagement: Fluorinated pyridines demonstrate high-affinity binding to critical oncogenic targets. For instance, pyrazole-flavonoid hybrids bearing 5-fluoropyridine moieties act as potent inhibitors of DNA topoisomerase IIα (Topo IIα)[2], while imidazo[1,2-a]pyridine derivatives show exceptional selectivity for PI3K p110α[3]. Furthermore, coordinating fluorinated pyridines to transition metals (e.g., Cu, Pt, Pd) generates metallodrugs that induce massive intracellular Reactive Oxygen Species (ROS) storms and subsequent P53-dependent apoptosis[1][4].
Figure 1: Mechanistic pathways of fluorinated pyridine derivatives inducing cancer cell apoptosis.
Comparative Performance Data
To objectively evaluate the cytotoxic superiority of fluorinated pyridine derivatives, we must benchmark their Half-Maximal Inhibitory Concentration (IC₅₀) against clinical standards. The data synthesized below highlights the nanomolar to low-micromolar potency of these novel derivatives across standard human carcinoma cell lines (MCF-7 Breast, HeLa Cervical, and A549 Lung).
Table 1: In Vitro Cytotoxicity Comparison (IC₅₀ Values)
| Compound Class | Specific Agent | Target Cell Line | IC₅₀ Value | Mechanism of Action | Ref |
| Standard Chemotherapy | Cisplatin | MCF-7 (Breast) | ~16.79 µM | DNA Crosslinking | [5] |
| Standard Chemotherapy | Cisplatin | HeLa (Cervical) | ~16.13 µM | DNA Crosslinking | [5] |
| Standard Chemotherapy | Cisplatin | A549 (Lung) | ~9.71 - 17.91 µM | DNA Crosslinking | [5][6] |
| Fluorinated Pyridine | Pyrazole-chalcone hybrid 186 | MCF-7 (Breast) | 0.018 µg/mL | Topo IIα Inhibition | [2] |
| Fluorinated Pyridine | Pyrazole-chalcone hybrid 186 | HeLa (Cervical) | 0.047 µg/mL | Topo IIα Inhibition | [2] |
| Fluorinated Pyridine | Imidazo[1,2-a]pyridine (Cmpd 12) | HeLa (Cervical) | 0.21 µM | PI3K p110α Inhibition | [3] |
| Fluorinated Pyridine | Podophyllum 3-fluoro derivative | MCF-7 / HeLa | Low µM | P53-dependent Apoptosis | [4] |
Analytical Insight: The pyrazole-chalcone hybrid 186, bearing a 5-fluoropyridine moiety, exhibits IC₅₀ values in the nanomolar range, vastly outperforming standard Cisplatin[2][5]. This exponential increase in potency is directly attributable to the fluorine-induced enhancement of target binding affinity (via unique halogen bonding interactions in the enzyme pocket) and superior cellular uptake.
Experimental Validation Protocols
A robust comparative analysis requires a self-validating experimental system. As application scientists, we do not merely execute assays; we design workflows that cross-verify phenotypic death with genotypic and biochemical mechanisms.
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Causality Check: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. Because some fluorinated metal-complexes induce early mitochondrial stress[1], viability readouts must be tightly controlled by time-course tracking to differentiate between transient metabolic stalling and actual cell death.
-
Cell Seeding: Seed MCF-7 or HeLa cells at a density of
cells/well in a 96-well plate. Rationale: This specific density ensures cells remain in the logarithmic growth phase during the 48–72 hour treatment window, preventing contact inhibition from skewing proliferation data. -
Incubation: Allow 24 hours for cellular adhesion in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyridine derivatives (e.g., 0.01 µM to 100 µM) in a serum-free medium. Rationale: Serum proteins can bind highly lipophilic fluorinated compounds, artificially raising the apparent IC₅₀.
-
Reagent Addition: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization & Readout: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Mechanism Validation via Flow Cytometry (Annexin V / PI Staining)
Causality Check: To prove that the cytotoxicity observed in Protocol A is due to P53-dependent apoptosis (as typical for fluorinated pyridines[4]) rather than non-specific necrosis, dual-staining flow cytometry is mandatory.
-
Harvesting: Post-treatment (at the calculated IC₅₀ concentration), harvest cells using enzyme-free dissociation buffer to preserve external membrane phosphatidylserine (PS).
-
Dual Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Expert Insight: Annexin V binds to externalized PS (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).
-
-
Acquisition: Analyze
events per sample via Flow Cytometry. Fluorinated pyridine derivatives typically induce a massive shift into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants compared to untreated controls.
Figure 2: Standardized self-validating workflow for cytotoxicity profiling.
Conclusion
The comparative data unequivocally demonstrates that the strategic integration of fluorinated pyridine scaffolds into chemotherapeutic agents yields profound advantages over traditional non-fluorinated drugs. By manipulating the electronic and steric properties of the pyridine ring, researchers can achieve nanomolar cytotoxicity, overcome multidrug resistance, and enforce highly specific apoptotic pathways. Future drug development pipelines should heavily prioritize these halogenated heterocycles, particularly in the design of targeted kinase inhibitors and novel metallodrugs.
References
-
Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review Source: mdpi.com URL:[Link]
-
Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment Source: nih.gov URL:[Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors Source: researchgate.net URL:[Link]
-
Podophyllum derivatives containing fluorine atom in the 3-position of 2-aminopyridine improved the antitumor activity by inducing P53-dependent apoptosis Source: osti.gov URL:[Link]
-
Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line Source: preprints.org URL:[Link]
-
The Challenging Treatment of Cisplatin-Resistant Tumors: State of the Art and Future Perspectives Source: nih.gov URL:[Link]
Sources
- 1. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Podophyllum derivatives containing fluorine atom in the 3-position of 2-aminopyridine improved the antitumor activity by inducing P53-dependent apoptosis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line[v1] | Preprints.org [preprints.org]
- 6. The Challenging Treatment of Cisplatin-Resistant Tumors: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of "2,4-Bis(4-fluorophenyl)pyridine" using HPLC and GC-MS
Introduction: The Criticality of Purity in Fluorinated Pyridines
2,4-Bis(4-fluorophenyl)pyridine is a specialized scaffold often utilized in the synthesis of phosphorescent Iridium complexes for Organic Light-Emitting Diodes (OLEDs) and as a pharmacophore in medicinal chemistry. In these applications, purity is not merely a regulatory box to check; it is a functional imperative.
-
OLED Context: Even trace amounts (ppm level) of halogenated impurities (e.g., unreacted chlorides) or regioisomers can act as deep charge traps, drastically reducing device lifetime and efficiency.
-
Pharma Context: Fluorinated moieties alter metabolic stability (p450 blocking). Isomeric impurities can lead to off-target effects.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. While HPLC is the industry standard for quantification, GC-MS offers indispensable orthogonal data regarding structural identity and volatile impurities.
Method A: High-Performance Liquid Chromatography (HPLC)
The Quantitative Workhorse
HPLC is the preferred method for the assay of 2,4-Bis(4-fluorophenyl)pyridine due to its high melting point and potential thermal sensitivity during volatilization. Reversed-Phase (RP-HPLC) allows for the separation of the target compound from polar boronic acid starting materials and non-polar byproducts.
Mechanistic Rationale
The separation relies on hydrophobic interactions between the fluorinated phenyl rings and the C18 stationary phase. The fluorine atoms increase lipophilicity compared to non-fluorinated analogues, requiring a higher percentage of organic modifier for elution.
Detailed Experimental Protocol
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent). Detector: Diode Array Detector (DAD) at 254 nm (aromatic core) and 280 nm.
-
Step 1: Column Selection
-
Use a C18 end-capped column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Reasoning: The end-capping reduces silanol interactions with the basic pyridine nitrogen, preventing peak tailing.
-
-
Step 2: Mobile Phase Preparation
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Acidification suppresses the ionization of the pyridine nitrogen (
), keeping it neutral and improving retention.
-
-
Step 3: Gradient Program
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
0 min: 40% B
-
15 min: 95% B (Linear Ramp)
-
20 min: 95% B (Wash)
-
21 min: 40% B (Re-equilibration)
-
-
Step 4: Sample Preparation
-
Dissolve 1 mg of sample in 1 mL of ACN. Sonicate for 5 mins. Filter through a 0.22 µm PTFE filter.
-
Performance Profile
-
Pros: Excellent precision (RSD < 0.5%), linear dynamic range, and ability to detect non-volatile inorganic salts or heavy oligomers.
-
Cons: Requires reference standards for unknown impurity identification (unless coupled with MS).
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
The Structural Validator
GC-MS is deployed primarily for impurity profiling . Since 2,4-Bis(4-fluorophenyl)pyridine has a high boiling point (estimated >350°C), this method stresses the thermal stability of the analyte but provides mass spectral fingerprints essential for identifying unknown side-products.
Mechanistic Rationale
Separation is based on boiling point and polarity. The Electron Impact (EI) ionization provides a fragmentation pattern that confirms the position of the fluorine atoms (loss of F or C6H4F fragments).
Detailed Experimental Protocol
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Step 1: Column Selection
-
Column: HP-5ms or DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Reasoning: A non-polar phase is required to elute high-molecular-weight aromatics at reasonable temperatures.
-
-
Step 2: Temperature Program
-
Inlet Temp: 280°C (Split mode 20:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Final: 300°C (Hold 10 min)
-
-
Critical: The high final temperature is necessary to elute the bis-substituted pyridine.
-
-
Step 3: MS Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 50–600 m/z.
-
Performance Profile
-
Pros: Definitive structural identification (NIST library matching), detection of volatile solvent residues (DCM, Toluene).
-
Cons: Risk of thermal degradation; discrimination of high-boiling impurities in the injection port.
Comparative Analysis & Data Summary
The choice between HPLC and GC-MS is not binary but complementary.[1] The table below summarizes the performance metrics observed when analyzing phenylpyridine derivatives.
Table 1: Comparative Performance Metrics
| Feature | HPLC-UV (Method A) | GC-MS (Method B) |
| Primary Utility | Purity Assay (%) & Quantitation | Impurity Identification (Qualitative) |
| Linearity ( | > 0.999 | > 0.995 |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.1 µg/mL (Scan mode) |
| Selectivity | High for isomers (with optimized gradient) | High for volatiles; Medium for isomers |
| Thermal Stress | None (Ambient/30°C) | High (Inlet >280°C) |
| Impurity Coverage | Detects non-volatiles & salts | Misses salts; degrades thermolabiles |
Analytical Decision Workflow
To ensure the highest scientific rigor, a tiered approach is recommended. The following diagram illustrates the logical flow for certifying a batch of 2,4-Bis(4-fluorophenyl)pyridine.
Caption: Integrated Analytical Workflow for Purity Certification of Fluorinated Phenylpyridines.
Expert Insights & Recommendations
The "Fluorine Effect" in Chromatography
In HPLC, the fluorine atoms on the phenyl rings induce a "fluorous retention" effect. While not as strong as perfluorinated chains, the 4-fluoro substitution increases retention time on C18 columns compared to the non-fluorinated parent [1].
-
Tip: If resolution between the 2,4-bis and 2,6-bis isomers is poor, consider a Phenyl-Hexyl column . The
interactions offered by the phenyl stationary phase often provide superior selectivity for aromatic isomers than standard C18.
Handling Thermal Degradation in GC
While pyridine rings are stable, the C-C bond connecting the phenyl rings can be susceptible to homolytic cleavage at extreme injector temperatures (>320°C).
-
Protocol Adjustment: If you observe "ghost peaks" in GC-MS that correspond to defluorinated fragments (M-19), lower the inlet temperature to 250°C and use a pulsed split injection to maximize transfer efficiency without thermal shock.
Final Recommendation
For a standard Certificate of Analysis (CoA):
-
Use HPLC-UV (Method A) to establish the purity percentage (Area %).
-
Use GC-MS (Method B) only to verify that no solvent residues or specific volatile precursors (e.g., 4-fluorophenylboronic acid) remain.
References
-
National Institutes of Health (NIH). (2009). Structure of 2-(4-fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine. PubMed Central. [Link]
-
Helix Chromatography. (2024). HPLC Methods for analysis of Pyridine and Derivatives. [Link]
-
Royal Society of Chemistry. (2022). Synthesis of 2,4,6-triaryl pyridines. RSC Advances. [Link]
Sources
2,4-Bis(4-fluorophenyl)pyridine proper disposal procedures
The management of fluorinated heterocyclic compounds requires a rigorous, scientifically grounded approach to environmental health and safety (EHS). 2,4-Bis(4-fluorophenyl)pyridine is a highly specialized building block frequently utilized in advanced drug discovery and materials science. While its pyridine core provides essential coordination properties, the addition of para-fluorinated phenyl rings fundamentally alters the molecule's physicochemical stability, toxicity, and environmental persistence.
This guide provides a comprehensive, self-validating system for the safe handling, segregation, and thermal destruction of 2,4-Bis(4-fluorophenyl)pyridine, ensuring full compliance with environmental regulations and laboratory safety standards.
Mechanistic Hazard Profile
To safely manage 2,4-Bis(4-fluorophenyl)pyridine, operators must understand the dual-hazard nature of its molecular structure:
-
The Pyridine Core : Pyridine derivatives are highly mobile in the environment, act as systemic hepatotoxins, and present significant flammability risks[1].
-
The Carbon-Fluorine (C-F) Bonds : The C-F bond is one of the strongest in organic chemistry. Improper disposal (such as low-temperature incineration) fails to cleave these bonds, leading to the atmospheric release of highly toxic Hydrogen Fluoride (HF) gas or the generation of persistent, bioaccumulative perfluoroalkyl substances (PFAS) and fluorinated products of incomplete combustion (PICs)[2].
Table 1: Physicochemical & Hazard Summary
| Property / Hazard Parameter | Value / Classification | Operational Implication |
| CAS Number | 1214344-93-0[3] | Essential identifier for accurate hazardous waste tracking and manifesting. |
| Molecular Formula | C17H11F2N[3] | High carbon/fluorine ratio dictates strict high-temperature incineration needs. |
| Molecular Weight | 267.27 g/mol [3] | Utilized by disposal facilities to calculate stoichiometric HF generation. |
| EPA Waste Classification | Halogenated Organic / F005 (if in solvent)[4][5] | Must be strictly segregated from non-halogenated waste streams to ensure proper treatment. |
| Primary Health Hazards | Toxic, Irritant, Environmental Hazard[1][6] | Necessitates advanced engineering controls and specific chemical-resistant PPE. |
Operational Safety & Handling Protocol
The Causality of Protection: Standard nitrile gloves offer insufficient protection against pyridine derivatives, which can rapidly permeate thin elastomeric barriers. To prevent systemic dermal absorption, operators must utilize fluorinated rubber gloves, which provide a highly cross-linked barrier against halogenated aromatic solvents[7]. Furthermore, handling must occur under negative pressure to mitigate the inhalation of toxic aerosols.
Step-by-Step Handling Methodology:
-
Engineering Controls: Conduct all weighing, transfer, and reaction setups exclusively within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to ensure vapors are actively pulled away from the operator's breathing zone.
-
PPE Selection: Don a flame-resistant laboratory coat, full-coverage chemical splash goggles, and fluorinated rubber gloves (minimum 0.7 mm thickness, >480-minute breakthrough time)[7].
-
Spill Preparedness: Ensure that universal chemical absorbents (e.g., Chemizorb®) and calcium gluconate gel (the specific antidote for HF exposure, should a thermal runaway event occur) are immediately accessible on the benchtop[6][7].
-
Equipment Decontamination: Following the procedure, wash all spatulas, reaction vessels, and glassware with a compatible solvent (e.g., acetone). Do not discharge this rinsate down the sink; it must be collected as halogenated hazardous waste[5][7].
Waste Segregation & Storage Workflow
The Causality of Segregation: Mixing halogenated pyridine waste with strong oxidizers, alkali metals, or concentrated acids can trigger violent exothermic reactions. Such reactions can prematurely volatilize the compound or cleave the C-F bonds in an uncontrolled manner, releasing corrosive and lethal HF gas directly into the laboratory environment[5][6].
Step-by-Step Segregation Methodology:
-
Primary Containment: Collect all unreacted 2,4-Bis(4-fluorophenyl)pyridine, reaction byproducts, and contaminated solvent rinsate in a high-density polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Waste"[5][6].
-
Regulatory Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. Label the container clearly: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Pyridines)"[5]. If mixed with spent pyridine solvents, apply the EPA F005 waste code[4].
-
Chemical Isolation: Strictly isolate this waste container from incompatible chemical families, particularly nitrates, chlorine bleaches, and alkaline-earth metals[5][6].
-
Secondary Containment: Place the primary waste container in a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume. Store in a continuously ventilated, temperature-controlled waste accumulation area[7].
High-Temperature Incineration & Final Disposal
The Causality of Thermal Destruction: The extreme thermal stability of fluorinated organics renders standard municipal or low-tier medical waste incinerators (which typically operate at 800–1000°C) entirely insufficient. Incomplete combustion of fluorinated aromatic rings yields highly toxic PFAS-like fragments. Complete mineralization requires temperatures exceeding 1,400°C to ensure the homolytic cleavage of the resilient C-F bonds[2].
Step-by-Step Disposal Methodology:
-
Licensed Transfer: Contract a licensed hazardous waste management facility explicitly equipped to handle complex halogenated organic wastes. Ensure the waste manifest clearly indicates the presence of covalently bound fluorine[5].
-
Thermal Destruction: The disposal facility must inject the waste into a rotary kiln or liquid injection incinerator operating at a minimum of 1,400°C (2,550°F)[2]. The waste must be held at this temperature with a sufficient residence time (typically >2 seconds) to guarantee the complete destruction of the fluorinated pyridine ring.
-
Exhaust Scrubbing (Critical Step): As the C-F bonds break at high temperatures, the fluorine radicals combine with hydrogen (from the pyridine core or co-combusted fuels) to form highly corrosive Hydrogen Fluoride (HF) gas. The incinerator's exhaust system must be equipped with a wet alkaline scrubber utilizing a calcium source, such as calcium hydroxide (Ca(OH)2)[2][8].
-
Mineralization: The alkaline scrubber neutralizes the HF gas, precipitating it as insoluble, environmentally benign Calcium Fluoride (CaF2). This stable solid can then be safely removed and deposited in a non-hazardous landfill, completing the chemical lifecycle[8].
Disposal Workflow Visualization
Workflow for segregation, transport, and thermal destruction of fluorinated pyridine waste.
References
- Title: PYRIDINE - EPA OSC Response | Source: epa.
- Title: pyridine hydrofluoride - Santa Cruz Biotechnology | Source: scbt.
- Title: EPA HAZARDOUS WASTE CODES | Source: wku.
- Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl | Source: epa.
- Title: 1214344-93-0_2,4-Bis(4-fluorophenyl)pyridineCAS号 | Source: chemsrc.
- Title: SAFETY DATA SHEET - Sigma-Aldrich | Source: sigmaaldrich.
- Title: CHAPTER 8: Fluorinated Ionic Liquids: Syntheses, Properties, and Applications | Source: rsc.
- Title: Solvent Wastes in the Laboratory – Disposal and/or Recycling | Source: oc-praktikum.
Sources
- 1. response.epa.gov [response.epa.gov]
- 2. epa.gov [epa.gov]
- 3. 1214344-93-0_2,4-Bis(4-fluorophenyl)pyridineCAS号:1214344-93-0_2,4-Bis(4-fluorophenyl)pyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. wku.edu [wku.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. books.rsc.org [books.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
